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Terbium(3+) perchlorate

Cat. No.: B078457
CAS No.: 14014-09-6
M. Wt: 259.38 g/mol
InChI Key: ABEVGTCBFJGVSJ-UHFFFAOYSA-N
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Description

Significance of Lanthanide(III) Perchlorates in Coordination Chemistry Research

Lanthanide(III) perchlorates, including terbium(3+) perchlorate (B79767), serve as crucial starting materials in coordination chemistry. The perchlorate ion (ClO₄⁻) is known for its low coordinating tendency, meaning it does not readily bind to the metal ion in solution. acs.orgcdnsciencepub.com This characteristic is highly advantageous for researchers as it allows for the systematic study of the coordination of other ligands to the lanthanide ion without significant interference from the counter-ion. acs.org This facilitates the synthesis of a wide array of coordination complexes with tailored properties. wikipedia.org The study of lanthanide perchlorate complexes with various organic ligands has provided valuable insights into the coordination behavior, stereochemistry, and electronic properties of these elements. cdnsciencepub.comtandfonline.com The ability to control the coordination environment around the lanthanide ion is fundamental to designing materials with specific functions. acs.org

Overview of Terbium(III) as a Luminescent and Magnetic Center

The terbium(III) ion (Tb³⁺) is particularly notable for its distinct luminescent and magnetic properties, making it a subject of extensive research. wikipedia.org

Luminescence: Terbium(III) is renowned for its bright green luminescence, which arises from its f-f electronic transitions. ontosight.ainih.gov When incorporated into coordination complexes, organic ligands can act as "antennas," absorbing light and transferring the energy to the Tb³⁺ ion, which then emits its characteristic sharp and intense green light. researchgate.net The most prominent emission peak is the ⁵D₄ → ⁷F₅ transition. nih.gov This property is harnessed in the development of a variety of luminescent materials, including phosphors for lighting and displays, as well as probes for biological imaging. ontosight.aibohrium.com The luminescence of terbium complexes can be significantly enhanced through the careful selection of ligands. nih.govacs.org

Magnetism: Terbium(III) possesses a significant magnetic moment due to its partially filled 4f electron shell. wikipedia.org This has led to the exploration of terbium-containing compounds, including those synthesized from terbium(3+) perchlorate, for applications in magnetic materials. Research has shown that certain terbium(III) complexes exhibit slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs). bohrium.com SMMs are individual molecules that can function as tiny magnets, a property of great interest for high-density information storage and quantum computing. rsc.org

Scope and Research Objectives Pertaining to this compound Systems

The use of this compound as a precursor allows researchers to pursue a variety of scientific goals. A primary objective is the synthesis and characterization of novel terbium(III) coordination compounds with specific luminescent and magnetic properties. chemicalbook.comfishersci.fi By systematically varying the ligands coordinated to the terbium center, scientists aim to understand the structure-property relationships that govern these characteristics.

Key research objectives include:

Developing highly luminescent materials: This involves designing ligands that efficiently sensitize the terbium(III) ion's luminescence for applications in lighting, displays, and bio-imaging. bohrium.comresearchgate.net

Investigating single-molecule magnets: The synthesis of new terbium(III) complexes to explore and enhance their SMM behavior is a major focus, with potential applications in advanced data storage and spintronics. bohrium.comrsc.org

Creating multifunctional materials: Researchers are exploring the development of materials that combine the luminescent and magnetic properties of terbium(III) within a single compound. nih.govmdpi.com

Probing biological systems: this compound can be used to create luminescent probes for studying biomolecules and cellular processes. ontosight.ai

Detailed Research Findings

The following tables summarize key data and research findings related to this compound and its derivatives.

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaTb(ClO₄)₃ ontosight.ai
Molar Mass (Anhydrous)457.26 g/mol wikipedia.org
Molar Mass (Hexahydrate)565.4 g/mol nih.gov
AppearanceLight pink crystals (hexahydrate) wikipedia.org
Solubility in WaterSoluble ontosight.aiwikipedia.org

Table 2: Luminescent Properties of Selected Terbium(III) Complexes

ComplexExcitation Wavelength (nm)Emission Peaks (nm) and TransitionsKey FindingReference
[Tb(hfac)₃NIT2Py]Not specifiedNot specifiedExhibits slow magnetization relaxation and luminescence. bohrium.com
Tb₂(L)₄·L'·(ClO₄)₆·8H₂ONot specifiedNot specifiedThe presence of a second ligand (L') enhances the fluorescence intensity of the Tb(III) ion by 9.36 times compared to the binary complex. nih.gov
Terbium MOF with azobenzene-4,4'-dicarboxylic acid380485 (⁵D₄→⁷F₆), 538 (⁵D₄→⁷F₅), 579 (⁵D₄→⁷F₄), 608 (⁵D₄→⁷F₃)The material displays intense photoluminescence in the solid state at room temperature. nih.gov
[Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]nNot specifiedCharacteristic green emissionThe compound shows intense green emission under UV irradiation. frontiersin.org

Table 3: Magnetic Properties of Selected Terbium(III) Complexes

ComplexMagnetic BehaviorSignificanceReference
[Tb(acac)₃NIT2Py]·0.5H₂OSlow relaxation of magnetization at low temperatureSuggests single-molecule magnet (SMM) behavior. bohrium.com
{Tb(phox)₃(DMSO)₂(H₂O)}nField-induced single-molecule magnetShows frequency dependence involving the phonon bottleneck mechanism below 33 K under a non-zero applied DC magnetic field. rsc.org

Table 4: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundTerbium(III) perchlorate
Tb(ClO₄)₃Terbium(III) perchlorate
[Tb(hfac)₃NIT2Py]Tris(hexafluoroacetylacetonato)(2-(2-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxy-3-oxide)terbium(III)
Tb₂(L)₄·L'·(ClO₄)₆·8H₂OBis(benzylsulfinyl)methane-2,2'-dipyridyl-terbium(III) perchlorate octahydrate
[Tb(acac)₃NIT2Py]·0.5H₂OTris(acetylacetonato)(2-(2-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxy-3-oxide)terbium(III) hemihydrate
{Tb(phox)₃(DMSO)₂(H₂O)}ncatena-Poly[[[tris(N-phenyloxamato)bis(dimethylsulfoxide)aquaterbium(III)]]]
[Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]ncatena-Poly[[[aquabis(glutarato)terbium(III)]-di-μ-aqua-[aquabis(glutarato)terbium(III)]]]

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClHO4Tb B078457 Terbium(3+) perchlorate CAS No. 14014-09-6

Properties

CAS No.

14014-09-6

Molecular Formula

ClHO4Tb

Molecular Weight

259.38 g/mol

IUPAC Name

perchloric acid;terbium

InChI

InChI=1S/ClHO4.Tb/c2-1(3,4)5;/h(H,2,3,4,5);

InChI Key

ABEVGTCBFJGVSJ-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3]

Canonical SMILES

OCl(=O)(=O)=O.[Tb]

Origin of Product

United States

Synthetic Methodologies for Terbium 3+ Perchlorate and Its Derivatives

Direct Synthesis Routes for Terbium(3+) Perchlorate (B79767) Hexahydrate

The most common and direct route to obtaining terbium(3+) perchlorate is through the synthesis of its hexahydrate form, a stable and readily usable precursor for further chemical elaborations.

This compound hexahydrate is conventionally prepared by the reaction of terbium(III,IV) oxide (Tb₄O₇) with perchloric acid (HClO₄). nih.gov This method involves the dissolution of the mixed-valence terbium oxide in a solution of perchloric acid. The resulting aqueous solution is then carefully evaporated to induce crystallization of the desired this compound hexahydrate, which appears as light pink crystals. nih.gov This salt is a useful starting material for creating various terbium(III) complexes because the perchlorate ions are non-coordinating. nih.govresearchgate.net

Advanced Synthetic Strategies for Terbium(III) Perchlorate Complexes

Building upon the simple salt, a variety of advanced synthetic strategies have been developed to construct intricate terbium(III) complexes with tailored properties. These methods are crucial for applications in fields such as optoelectronics and sensing.

Solution-phase synthesis is a versatile method for creating a wide array of terbium(III) complexes. This approach involves the reaction of this compound with one or more organic ligands in a suitable solvent.

Ternary Complexes: These complexes involve the coordination of the terbium(III) ion with two different types of ligands, often referred to as a primary and a secondary ligand. For instance, a novel ternary complex has been synthesized using bis(benzylsulfinyl)methane (B15476143) as the primary ligand and 2,2'-dipyridyl as the secondary ligand with this compound. rsc.org The introduction of the second ligand, 2,2'-dipyridyl, was shown to significantly enhance the relative emission intensity and fluorescence lifetime compared to the corresponding binary complex. rsc.org In another study, ternary terbium complexes were prepared using carboxylic acids like 2-aniline carbonyl benzoic acid (HAB) or 2-diphenylamine carbonyl benzoic acid (HDPAB) as the first ligand and imidazo[5,6-f] phenanthroline (IP) as the secondary ligand. acs.org The resulting complexes, Tb(HAB)₃IP and Tb(HDPAB)₃IP, exhibited the characteristic fluorescence of the Tb³⁺ ion. acs.org

Binary Complexes: Binary complexes are formed with a single type of ligand. For example, reacting 3-formylchromone with hydrated terbium(III) perchlorate in isopropanol (B130326) yields the complex Tb(imc)₃(ClO₄)₃·5H₂O. researchgate.net

The following table summarizes representative examples of terbium(III) complexes synthesized in solution using this compound.

Complex TypePrimary LigandSecondary LigandSolventResulting Complex FormulaReference
Ternarybis(benzylsulfinyl)methane2,2'-dipyridylNot SpecifiedTb₂(L)₄·L'·(ClO₄)₆·8H₂O rsc.org
Ternary2-aniline carbonyl benzoic acid (HAB)imidazo[5,6-f] phenanthroline (IP)EthanolTb(HAB)₃IP acs.org
Ternary2-diphenylamine carbonyl benzoic acid (HDPAB)imidazo[5,6-f] phenanthroline (IP)EthanolTb(HDPAB)₃IP acs.org
Binary3-hydroxymethylchromone-IsopropanolTb(imc)₃(ClO₄)₃·5H₂O researchgate.net

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a more environmentally sustainable alternative to traditional solvent-based synthesis. This solvent-free or minimal-solvent approach has been successfully applied to the synthesis of terbium(III) complexes and coordination polymers.

One study demonstrated the preparation of a terbium(III) complex with a dialdehyde (B1249045) ligand via a mechanochemical route, which was noted for its simplicity, shorter reaction time, and reproducibility compared to conventional methods. researchgate.net Another example is the mechanochemical synthesis of lanthanide coordination polymers, including those of terbium, by reacting lanthanide carbonates with benzene-1,4-dicarboxylate. osti.gov The resulting terbium-containing polymer displayed intense green luminescence. osti.gov

The synthesis of Tb(hfac)₃(H₂O)₂ (where hfac = 1,1,1,5,5,5-hexafluoroacetylacetonato) has been achieved through mechanochemical reactions in an open mortar and pestle using TbCl₃·6H₂O as the starting material. nih.gov This method was found to be highly reproducible. nih.gov The mechanism of mechanochemical synthesis has also been investigated for mixed-ligand terbium(III) quinolinate complexes, revealing a multi-stage process.

ReactantsMechanochemical MethodProductKey FindingReference
Terbium(III) salt, dialdehyde ligandNot specifiedDiaqua-tris(nitrato)-(2(pyridine-2,6-diyl(methyleneoxy))benzaldehyde)terbium(III)Superior to conventional methods in simplicity and reaction time. researchgate.net
Terbium carbonate, benzene-1,4-dicarboxylic acidNot specified(Tb₀.₅Gd₀.₅)₂(1,4-BDC)₃(H₂O)₄Phase-pure coordination polymer with intense green luminescence. osti.gov
TbCl₃·6H₂O, HhfacMortar and pestle grindingTb(hfac)₃(H₂O)₂Highly reproducible synthesis. nih.gov
Terbium(III) salt, quinolinic acid, N-containing ligandsNot specifiedMixed-ligand terbium(III) quinolinate complexesSynthesis involves several stages.

Hydrothermal synthesis involves carrying out reactions in aqueous solutions at high temperatures and pressures. This method is particularly effective for crystallizing coordination polymers, which are extended networks of metal ions linked by organic ligands.

A novel three-dimensional terbium(III) coordination polymer, [Tb(sip)(phen)(H₂O)]n (where sip = 5-sulfoisophthalate and phen = 1,10-phenanthroline), was formed through the hydrothermal reaction of terbium(III) chloride with the corresponding ligands at 415 K. In this structure, terbium ions are linked by the sulfoisophthalate anions to form binuclear units, which then extend into a 3D network. Another study utilized a temperature-dependent hydrothermal method to prepare a series of 3D coordination polymers of lanthanide ions, including terbium(III), with quinoline-2,4-dicarboxylic acid as the building block. The study found that varying the synthesis temperature (from 100 to 150 °C) resulted in structural transformations and the formation of different hydrated compounds. While not always starting from terbium perchlorate, some hydrothermal syntheses of lanthanide coordination polymers do utilize perchlorate salts as the metal source.

Core-shell composites are nanomaterials where a core of one material is coated with a shell of another. This compound is a key precursor in the synthesis of luminescent core-shell materials, often with a silica (B1680970) (SiO₂) core and a terbium complex shell.

A typical synthesis involves grafting a terbium complex onto the surface of silica microspheres. For example, novel core-shell ternary terbium composites, SiO₂@Tb(MABA-Si)·L (where L is dipy or phen), were prepared by first synthesizing the ternary terbium complexes Tb(MABA-Si)·L₂·(ClO₄)₃·2H₂O and then grafting them onto the surface of SiO₂ microspheres. osti.gov The precursor this compound is used to form the initial complex. osti.gov In a similar approach, core-shell-shell composites (SiO₂@PMDA-Si-Tb@SiO₂) have been synthesized where terbium perchlorate (prepared from Tb₄O₇ and HClO₄) was used to form the luminescent terbium organic complex in the shell layer. researchgate.net These core-shell structures often exhibit enhanced luminescence properties compared to the free terbium complexes. osti.gov

Core MaterialShell MaterialTerbium PrecursorLigandsKey FeatureReference
SiO₂ (600 nm)Ternary Terbium ComplexThis compoundMABA-Si, dipy/phenEnhanced emission intensity compared to the complex alone. osti.gov
SiO₂Terbium Organic ComplexThis compoundPMDA-Si, phenCore-shell-shell structures synthesized for enhanced stability. researchgate.net

Compound Names Table

Abbreviation / Common NameFull Chemical Name
This compoundTerbium(III) perchlorate
Tb₄O₇Terbium(III,IV) oxide
HClO₄Perchloric acid
MABA-SiSilylated m-aminobenzoic acid
dipy2,2'-dipyridyl
phen1,10-phenanthroline (B135089)
HAB2-aniline carbonyl benzoic acid
HDPAB2-diphenylamine carbonyl benzoic acid
IPimidazo[5,6-f] phenanthroline
hfac1,1,1,5,5,5-hexafluoroacetylacetonato
sip5-sulfoisophthalate
PMDA-Si(2,5-bis((3-(Triethoxysilyl)propyl)carbamoyl)terephthalic acid)

Coordination Chemistry and Complexation Behavior of Terbium Iii Perchlorate

Role of Perchlorate (B79767) Anion in Terbium(III) Coordination Environments

The perchlorate anion (ClO₄⁻) plays a critical, albeit sometimes passive, role in the coordination sphere of the terbium(III) ion. Its behavior dictates the synthetic pathways available for forming new complexes.

The perchlorate anion is generally regarded as a weakly or non-coordinating anion due to its low charge density and tetrahedral geometry, which delocalizes the negative charge. wikipedia.org This property makes terbium(III) perchlorate an excellent precursor for synthesizing various terbium complexes, as the perchlorate ions are readily displaced by other, stronger donor ligands. wikipedia.org For instance, in the complex hexakis(antipyrine-O)terbium(III) triperchlorate, the perchlorate anions are uncoordinated, residing outside the primary coordination sphere of the central terbium ion. researchgate.net

Formation and Characterization of Terbium(III) Complexes with Diverse Organic Ligands

The luminescent properties of the Tb³⁺ ion, characterized by its distinct green emission, can be significantly enhanced through the "antenna effect." This process involves the coordination of organic ligands that absorb UV light efficiently and transfer the excitation energy to the central metal ion. scielo.org.za Terbium(III) perchlorate is an ideal starting point for creating such complexes with a wide variety of organic ligands featuring different donor atoms.

Nitrogen-containing heterocyclic ligands are extensively used in the construction of luminescent terbium complexes. Bidentate N-donors like 2,2'-dipyridyl (bpy) and 1,10-phenanthroline (B135089) (phen), along with their derivatives, are particularly common. tandfonline.comresearchgate.net They are often employed as ancillary ligands in ternary complexes, where they cap the coordination sphere, enhance the complex's stability, and modulate the luminescent output. nih.govijcce.ac.iracs.org For example, the introduction of 2,2'-dipyridyl into a terbium complex with bis(benzylsulfinyl)methane (B15476143) was shown to significantly increase the fluorescence intensity and lifetime compared to the binary complex. nih.gov Similarly, dinuclear terbium pivalate (B1233124) complexes have been successfully synthesized with both 2,2′-dipyridyl and 1,10-phenanthroline. researchgate.net

Ligands incorporating imidazole (B134444) and its derivatives have also been explored. A complex containing the nitronyl nitroxide radical 2-(2-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro1H-imidazolyl-1-oxy-3-oxide (NIT2Py) demonstrates the integration of imidazole-based structures. acs.org Other studies have utilized ligands such as indazole and 2-(2-pyridyl)imidazole (impy) as neutral sensitizers in ternary terbium(III) complexes with β-diketonates. nih.gov

Ligand Type Example Ligand Complex Formula Example Key Research Finding Reference
Dipyridyl2,2'-Dipyridyl (bpy)[Tb₂(piv)₆(bpy)₂]Formation of dinuclear complexes with carboxylate bridges. researchgate.net
Phenanthroline1,10-Phenanthroline (phen)[Tb(phen)₂(Cl)₃(H₂O)]Forms stable complexes that interact with biological molecules like BSA. ijcce.ac.ir
Phenanthroline Derivative4,7-dimethyl-1,10-phenanthroline (B1295015)[Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMFCreates layered metal-organic frameworks with high luminescence quantum yields. mdpi.com
Imidazole Derivative2-(2-pyridyl)imidazole (impy)[Tb(fod)₃(impy)]Acts as a neutral sensitizer (B1316253) in ternary complexes, influencing photoluminescence. nih.gov

Oxygen-donor ligands are paramount in the coordination chemistry of terbium(III) due to the oxophilic nature of lanthanide ions.

Sulfinyl Groups: Ligands containing sulfinyl groups (S=O) can coordinate to Tb³⁺ through the oxygen atom. A prime example is the complex formed with bis(benzylsulfinyl)methane, which exhibits characteristic terbium fluorescence. nih.gov Related sulfonyl groups (SO₂) are also effective, as seen in sulfonylcalix rsc.orgarene-based ligands that form highly luminescent complexes with terbium(III). researchgate.net

β-Diketonates: This class of ligands, such as acetylacetone (B45752) (acac) and its fluorinated derivatives like 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), are exceptional sensitizers for Tb³⁺ luminescence. tandfonline.comacs.org They form stable, often neutral, ternary complexes with ancillary ligands, which are intensely studied for applications in lighting and display technologies. nih.govnih.govrsc.orgresearchgate.net

Carboxylates: The coordination of carboxylate ligands can lead to a rich variety of structures, including mononuclear, dimeric, and polymeric assemblies. conicet.gov.ar Ligands like 4,4′-oxybis(benzoic acid) can form 2D and 3D coordination polymers with Tb³⁺. rsc.org Polycarboxylates, such as polyacrylic acid, can wrap around the terbium ion, with multiple carboxylate groups coordinating to a single metal center. acs.org

Polyethers: Macrocyclic polyethers are capable of encapsulating the Tb³⁺ ion. Chiral amide-based polyether macrocycles have been shown to complex spontaneously with terbium(III), with the six oxygen atoms of the polyether ring participating in the coordination. researchgate.netrsc.org

Ligand Type Example Ligand Complex Formula Example Key Research Finding Reference
SulfinylBis(benzylsulfinyl)methaneTb₂L₄·L'·(ClO₄)₆·8H₂OForms a ternary complex where L is the sulfinyl ligand and L' is dipyridyl. nih.gov
β-DiketonateAcetylacetone (acac)[Tb(acac)₃(PyO)]Ternary complexes show good thermal stability and characteristic green luminescence. tandfonline.com
Carboxylate4,4′-oxybis(benzoic acid) (H₂oba)[Tb₂(oba)₃(2,2′-bpy)₂]Forms a 3D framework with dimeric terbium subunits. rsc.org
PolyetherChiral Polyether Macrocycle[1a·Tb][ClO₄]₃Spontaneous complexation occurs with the polyether oxygen atoms coordinating to Tb³⁺. researchgate.netresearchgate.net

The design of ligands with multiple distinct functional groups allows for the creation of terbium complexes with tailored properties. For example, octopus-like ligands containing both polythioether/polysulfoxide units and carboxylate groups have been synthesized to encapsulate Tb³⁺ ions, resulting in materials with vapor-chromic luminescent properties. rsc.org Ligands such as 3-hydroxypicolinamide (B1208869) act as O,O,N,N-chelators, providing multiple coordination points from a single molecule. scielo.org.za Pyridine-3,5-dicarboxylic acid serves as a bifunctional linker, connecting metal centers to form extended metal-organic frameworks (MOFs). acs.org The combination of different donor types within one ligand, such as a pyridine (B92270) group on a nitronyl nitroxide radical, can introduce both specific coordination geometry and magnetic properties into the final complex. acs.org

The formation of a chelate ring, where a single ligand binds to the central metal ion through two or more donor atoms, significantly enhances the thermodynamic stability of the resulting complex. This phenomenon, known as the chelate effect, is a cornerstone of terbium(III) coordination chemistry. Bidentate ligands like 1,10-phenanthroline and multidentate ligands such as EDTA and DO2A form highly stable complexes with Tb³⁺. nih.govacs.orgresearchgate.net

The stability of these complexes is crucial for their application. Studies have shown that the rigidity of the chelating ligand directly relates to the thermodynamic stability of the final complex. nih.gov For instance, the substitution of two monodentate THF solvent molecules with a single bidentate chelating ligand like 2,2'-bipyridine (B1663995) leads to a notable enhancement in the thermodynamic stability of the complex. acs.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict the stability constants of Tb(III) complexes with ligands like substituted dipicolinic acid. These studies reveal how electron-donating or -withdrawing substituents on the ligand framework can fine-tune the binding strength and, consequently, the stability of the complex. nih.govacs.orgacs.orgmorressier.com The complexation reaction with chelating ligands like 3-hydroxypicolinamide has been found to be spontaneous and exothermic, further highlighting the favorable thermodynamics of chelate formation. scielo.org.za

Ligand/System Key Stability Finding Methodology Reference
Substituted Dipicolinic AcidsStability constants are modified by substituents in the order: -NH₂ > -OH ~ -CH₂OH > -imidazole ~ -Cl ~ -Br ~ -H > -F > -I.Density Functional Theory (DFT) Calculations nih.govacs.org
Various Chelators (EDTA, DO2A)Chelate rigidity and a 1:1 ligand stoichiometry are directly related to thermodynamic stability.Luminescence, Dissociation Constants Measurement nih.gov
Bidentate Chelating Ligands (bpy, phen)Use of chelating ligands enhances thermodynamic stability over solvated precursors.Cyclic Voltammetry, DFT Calculations acs.orgresearchgate.net
3-HydroxypicolinamideComplexation is a spontaneous and exothermic process.pH-metric Titration scielo.org.za

Structural Elucidation of Terbium(III) Perchlorate Complexes

The precise arrangement of ligands around a central metal ion is fundamental to understanding the properties and potential applications of a coordination complex. For terbium(III) perchlorate derivatives, single-crystal X-ray diffraction stands as the definitive technique for elucidating their three-dimensional structures.

Single Crystal X-ray Diffraction Studies of Tb(III) Perchlorate Compounds and Complexes

Single-crystal X-ray diffraction studies have been instrumental in revealing the detailed solid-state structures of numerous terbium(III) complexes derived from terbium(III) perchlorate. For instance, the structure of hexakis(antipyrine-O)terbium(III) triperchlorate, Tb(C₁₁H₁₂N₂O)₆₃, has been determined, showcasing the coordination of six antipyrine (B355649) ligands to the terbium center. researchgate.net In this complex, the terbium atom occupies a site of crystallographic symmetry. researchgate.net

Another illustrative example is a terbium(III) complex with N-benzyl-4-pyridone, where single-crystal X-ray diffraction analysis revealed a nine-coordinate terbium(III) ion. mdpi.com The perchlorate ions in these structures often act as counter-anions, balancing the charge of the cationic terbium complex, and can be either coordinated or non-coordinated to the metal center. researchgate.netnih.gov The insights gained from these studies are crucial for correlating structural features with the observed magnetic and luminescent properties of the materials.

Analysis of Coordination Geometries and Numbers

The terbium(III) ion, owing to its relatively large ionic radius and flexible coordination sphere, can adopt a variety of coordination numbers and geometries. This versatility is a hallmark of lanthanide chemistry.

Common coordination numbers for terbium(III) in complexes derived from its perchlorate salt range from 6 to 10. researchgate.netmdpi.comresearchgate.net A notable example of a lower coordination number is the octahedral geometry observed in hexakis(antipyrine-O)terbium(III) triperchlorate, where the terbium(III) ion is surrounded by six oxygen atoms from the antipyrine ligands. researchgate.net

Higher coordination numbers are more prevalent. For instance, nine-coordinate terbium(III) complexes often exhibit geometries such as a distorted tricapped trigonal prism. researchgate.net In some cases, a slightly distorted square antiprism coordination polyhedron is observed around the Tb(III) ion. nih.gov Ten-coordinate complexes have also been reported, displaying geometries like the sphenocorona (C₂ᵥ). mdpi.com The specific coordination geometry is influenced by the steric and electronic properties of the ligands involved.

Below is a table summarizing the coordination environments found in some terbium(III) complexes:

ComplexCoordination NumberCoordination GeometryReference
Tb(C₁₁H₁₂N₂O)₆₃6Octahedral researchgate.net
[Tb(hfac)₃·2H₂O]n8Square Antiprism nih.gov
[Tb(L)₃(2,2'-bipy)(DMF)]·(2,2'-bipy)9Distorted Tricapped Trigonal Prism semanticscholar.org
Tb(L2)₂(NO₃)₂10Sphenocorona mdpi.com

Intermolecular Interactions and Supramolecular Assembly in Tb(III) Coordination Polymers

Beyond the primary coordination sphere, intermolecular interactions such as hydrogen bonding play a critical role in the formation of higher-order structures, including supramolecular assemblies and coordination polymers. These interactions dictate the packing of molecules in the crystal lattice and can influence the bulk properties of the material.

In many hydrated terbium(III) complexes, coordinated water molecules act as hydrogen bond donors, forming networks with counter-anions or adjacent complex units. nih.gov For example, in the one-dimensional coordination polymer [Tb(hfac)₃·2H₂O]n, water molecules are crucial in organizing the individual complex units into chains through hydrogen bonding. nih.gov

The self-assembly of terbium(III) complexes can lead to the formation of intricate one-, two-, or three-dimensional coordination polymers. researchgate.netnih.govrsc.org These extended structures are of significant interest for their potential applications in areas such as catalysis, gas storage, and luminescent materials. The choice of ligands and reaction conditions, including the use of terbium(III) perchlorate as a starting material, allows for a degree of control over the dimensionality and topology of the resulting coordination polymer.

Solution Chemistry and Speciation Dynamics of Terbium(III) Perchlorate Systems

The behavior of terbium(III) perchlorate in solution is governed by a complex interplay of solvation, pH, and the presence of other coordinating species. Understanding these dynamics is essential for controlling the formation of desired complexes and for interpreting their solution-based properties, particularly their characteristic luminescence.

Hydration States and Solvation Effects on Terbium(III) Ions

Studies have shown that upon complexation with ligands such as DNA, the terbium(III) ion can lose one or more of its coordinated water molecules. uc.pt This change in the hydration state is often accompanied by an enhancement of the terbium(III) luminescence, as water molecules are known to be efficient quenchers of its excited state through vibronic coupling with O-H oscillators. The perchlorate anion itself is considered to be non-coordinating in aqueous solution, allowing for the study of the hydration and complexation of the terbium(III) ion with minimal interference. wikipedia.org

pH Dependence of Terbium(III) Complex Formation and Fluorescence Intensity

The pH of the medium has a profound effect on the complexation of terbium(III) and the fluorescence intensity of its complexes. mdpi.com This dependence arises from the acid-base equilibria of the ligands and the potential for hydrolysis of the terbium(III) ion at higher pH values. mdpi.com

Typically, the fluorescence intensity of a terbium(III) complex increases with pH to a certain point, after which it decreases. mdpi.com The initial increase is often due to the deprotonation of the ligand, which enhances its ability to coordinate to the terbium(III) ion and sensitize its luminescence. However, at excessively high pH, the formation of terbium hydroxide (B78521) precipitates can lead to a decrease in fluorescence. mdpi.com The optimal pH for maximum fluorescence intensity is therefore a critical parameter in the design of luminescent terbium(III)-based sensors and probes. For example, in a study of a Tb(1,10-phenanthroline)-ascorbic acid complex, the maximum fluorescence was observed in the pH range of 7-8. mdpi.com

Equilibrium Studies of Ligand-to-Metal Ratios and Species Distribution in Aqueous Media

The behavior of terbium(III) perchlorate in aqueous solution is fundamentally governed by the hydrolysis of the terbium(III) ion (Tb³⁺). The perchlorate anion (ClO₄⁻) is considered a non-coordinating or very weakly coordinating anion, meaning it does not significantly participate in the formation of inner-sphere complexes with the terbium ion in most aqueous environments. Consequently, the primary equilibrium processes involve the interaction of the hydrated terbium ion, [Tb(H₂O)ₙ]³⁺, with water molecules, which act as ligands. These interactions lead to the formation of various hydroxo complexes.

The study of ligand-to-metal ratios in the context of terbium(III) perchlorate in aqueous media primarily focuses on the ratio of hydroxide ions (OH⁻) to terbium ions (Tb³⁺) as the pH of the solution changes. This is typically investigated through potentiometric titrations, where a solution of terbium(III) perchlorate is titrated with a strong base, and the resulting changes in pH are monitored. These studies are crucial for determining the stoichiometry and stability of the various terbium-hydroxo species that form.

Detailed research findings have led to the determination of equilibrium constants for the hydrolysis reactions of terbium(III). These constants are essential for understanding the distribution of different terbium species in an aqueous solution as a function of pH. The primary hydrolysis reactions and their corresponding stability constants at 25°C and infinite dilution have been critically compiled and are presented below.

The following tables summarize the key equilibrium constants for the hydrolysis of terbium(III) in aqueous media.

Table 1: Hydrolysis Constants of Terbium(III) at 25°C

Reactionlog K
Tb³⁺ + H₂O ⇌ TbOH²⁺ + H⁺-7.60 ± 0.09
2Tb³⁺ + 2H₂O ⇌ Tb₂(OH)₂⁴⁺ + 2H⁺-13.9 ± 0.2
3Tb³⁺ + 5H₂O ⇌ Tb₃(OH)₅⁴⁺ + 5H⁺-31.7 ± 0.3
Data sourced from critically evaluated compilations. cost-nectar.eu

Table 2: Solubility Product for Terbium(III) Hydroxide at 25°C

Reactionlog K
Tb(OH)₃(s) + 3H⁺ ⇌ Tb³⁺ + 3H₂O16.33 ± 0.30
Data sourced from critically evaluated compilations. cost-nectar.eu

Based on these equilibrium constants, the distribution of terbium species in an aqueous solution can be predicted as a function of pH. At low pH values, the free, hydrated terbium ion, [Tb(H₂O)ₙ]³⁺, is the predominant species. As the pH increases, the concentration of the mononuclear hydroxo complex, TbOH²⁺, begins to rise. With a further increase in pH, the formation of polynuclear species, Tb₂(OH)₂⁴⁺ and Tb₃(OH)₅⁴⁺, becomes more significant, especially at higher terbium concentrations. Eventually, as the solution becomes sufficiently alkaline, precipitation of solid terbium(III) hydroxide, Tb(OH)₃, will occur, limiting the concentration of soluble terbium species. The precise distribution of these species is dependent not only on pH but also on the total concentration of terbium in the solution.

Advanced Spectroscopic Investigations of Terbium 3+ Perchlorate Systems

Luminescence and Photophysical Characterization

The unique spectroscopic properties of the terbium(III) ion (Tb³⁺), characterized by its sharp, line-like emission bands and long luminescence lifetimes, make it a valuable tool in various scientific fields. When incorporated into coordination complexes with perchlorate (B79767) anions (ClO₄⁻), its photophysical behavior can be significantly modulated. This section delves into the advanced spectroscopic investigations of Tb(III) perchlorate systems, exploring the intricacies of their luminescence and photophysical characteristics.

The emission spectrum of a typical terbium(III) complex is dominated by characteristic 4f-4f transitions. These transitions, which are largely independent of the ligand environment, result in sharp emission peaks. The most prominent of these are observed at approximately 489 nm (⁵D₄→⁷F₆), 544 nm (⁵D₄→⁷F₅), 585 nm (⁵D₄→⁷F₄), and 620 nm (⁵D₄→⁷F₃). mdpi.com The transition at 544 nm is particularly intense and is responsible for the characteristic green luminescence of terbium complexes. mdpi.com

The quantum yield (Φ), a measure of the efficiency of the luminescence process, is highly dependent on the coordination environment of the Tb³⁺ ion. In aqueous solutions of simple terbium(III) perchlorate, the quantum yield is relatively low due to quenching by water molecules. However, the formation of complexes with organic ligands can dramatically enhance the quantum yield. For instance, the quantum yield of terbium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) (DPA) increases from 0.06 to approximately 0.4 as the number of DPA ligands coordinated to the Tb³⁺ ion increases from zero to three. nih.gov This enhancement is attributed to the displacement of water molecules from the inner coordination sphere and the efficient sensitization of the Tb³⁺ ion by the organic ligand.

In a study of seven-coordinate, pentagonal-bipyramidal Tb³⁺ complexes, exceptionally high absolute emission quantum yields of 0.90 ± 0.09 and 0.92 ± 0.09 were reported for two different complexes upon excitation at 320 nm at room temperature. uea.ac.uk These high quantum yields underscore the importance of the ligand architecture in maximizing the luminescence efficiency of Tb³⁺ ions.

The nature of the counter-ion also plays a role in the luminescence intensity. It has been observed that the luminescence intensity of a Tb(III) perchlorate complex is stronger than that of the corresponding nitrate (B79036) complex, suggesting that the perchlorate anion is less effective at quenching the Tb³⁺ luminescence. nih.gov

ComplexExcitation Wavelength (nm)Emission Quantum Yield (Φ)Reference
[Tb(bbpen)Cl]3200.90 ± 0.09 uea.ac.uk
[Tb(bbppn)Cl]3200.92 ± 0.09 uea.ac.uk
Tb(III) with 0 DPA ligands-0.06 nih.gov
Tb(III) with 3 DPA ligands-~0.4 nih.gov
[1a·Tb][ClO₄]₃3050.05 rsc.org

The luminescence lifetime (τ) is another critical parameter that provides insights into the photophysical processes of Tb³⁺ complexes. It is the average time the ion spends in the excited state before returning to the ground state. The lifetime is sensitive to the presence of quenching species, particularly water molecules, in the coordination sphere of the Tb³⁺ ion.

The luminescence lifetimes of terbium(III) perchlorate in aqueous solutions are relatively short due to the efficient quenching by O-H oscillators of water molecules. However, complexation with organic ligands that shield the Tb³⁺ ion from the solvent can lead to a significant prolongation of the luminescence lifetime. For example, in terbium(III) complexes with pyridine-2,6-dicarboxylate, the excited-state lifetime increases from 0.5 ms (B15284909) to approximately 2 ms as the number of coordinated DPA ligands increases. nih.gov

In a study of a ternary complex, Tb₂(L)₄·L'·(ClO₄)₆·8H₂O, where L is bis(benzylsulfinyl)methane (B15476143) and L' is 2,2'-dipyridyl, the fluorescence lifetime was enhanced compared to the binary complex, indicating that the introduction of the second ligand further protected the Tb³⁺ ion from non-radiative deactivation. nih.gov

Luminescence decay kinetics are often analyzed to determine the number of different emissive species in a sample. A monoexponential decay curve suggests the presence of a single emissive species, while a biexponential or multiexponential decay indicates the presence of multiple species with different lifetimes. For instance, in a study of chiral terbium(III) complexes, luminescence lifetime measurements in H₂O and D₂O revealed that one complex existed as a single species in solution, while another existed as two species: a monohydrate complex and a complex with no water molecules in the inner coordination sphere. nih.gov

The luminescence lifetime of the complex [1a·Tb][ClO₄]₃ in both acetonitrile (B52724) and acetonitrile-d₃ was determined to be 1.9 ± 0.1 ms, suggesting that no labile solvent molecules are present in the first coordination sphere of the Tb(III) ion in the complex. rsc.org

ComplexSolventLuminescence Lifetime (ms)Reference
Tb(III) with 0 DPA ligandsAqueous0.5 nih.gov
Tb(III) with 3 DPA ligandsAqueous~2 nih.gov
[1a·Tb][ClO₄]₃Acetonitrile1.9 ± 0.1 rsc.org
[1a·Tb][ClO₄]₃Acetonitrile-d₃1.9 ± 0.1 rsc.org

The direct excitation of the Tb³⁺ ion is often inefficient due to its low absorption coefficient. To overcome this limitation, a process known as luminescence sensitization, or the "antenna effect," is employed. rsc.org In this process, an organic ligand with a strong absorption in the UV-visible region is coordinated to the Tb³⁺ ion. This ligand, or "antenna," absorbs the excitation energy and then transfers it to the Tb³⁺ ion, which subsequently emits its characteristic luminescence.

The efficiency of the antenna effect depends on several factors, including the absorption and emission properties of the ligand, the efficiency of intersystem crossing from the singlet excited state to the triplet excited state of the ligand, and the efficiency of energy transfer from the ligand's triplet state to the emissive ⁵D₄ level of the Tb³⁺ ion. nih.gov

For instance, in a ternary terbium(III) perchlorate complex with bis(benzylsulfinyl)methane and 2,2'-dipyridyl, both organic ligands were found to sensitize the fluorescence intensity of the Tb(III) ion. nih.gov The introduction of 2,2'-dipyridyl resulted in a significant enhancement of the fluorescence, with the strongest characteristic fluorescence emission intensity of the ternary complex being 9.36 times that of the binary complex. nih.gov This indicates a highly efficient antenna effect.

The sensitization of Tb³⁺ luminescence has also been demonstrated in systems where the lanthanide ion is doped into semiconductor nanoparticles. In a study of ZnS nanoparticles doped with Tb³⁺, the excitation spectra, monitored at the lanthanide emission bands, revealed that the ZnS nanoparticles act as an antenna for the sensitization of the Tb³⁺ ions. nih.gov

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. In the context of terbium(III) perchlorate systems, quenching can occur through various mechanisms, including energy transfer to solvent molecules, particularly water, and interactions with other molecules or ions in the solution.

The most common quenching mechanism for Tb³⁺ luminescence is non-radiative deactivation through vibrational coupling with high-frequency oscillators, such as the O-H bonds of water molecules. This is why the luminescence of Tb³⁺ is significantly weaker in aqueous solutions compared to solutions in deuterated water (D₂O) or aprotic solvents. The displacement of water molecules from the inner coordination sphere of the Tb³⁺ ion by organic ligands is a key strategy to minimize this quenching pathway.

Quenching can also be caused by the presence of certain anions. While perchlorate is generally considered to be a weakly coordinating and non-quenching anion, other anions can significantly quench the luminescence of Tb³⁺. For example, a study on the quenching of terbium nitrate luminescence by the anionic dye eosin (B541160) was conducted in the presence of lithium perchlorate. researchgate.net

In some cases, the quenching mechanism can be more complex. For example, the low luminescence quantum yield of a Tb³⁺ complex with a 2,2'-bipyridine (B1663995) derivative ligand was attributed to the stability of a minimum energy crossing point between the potential energy surfaces of the ligand-centered lowest triplet state and the ground state, which was induced by the out-of-plane bending of an azomethine moiety in the ligand. rsc.org This provides a non-radiative deactivation pathway that competes with the energy transfer to the Tb³⁺ ion.

Phosphorescence is a type of photoluminescence where the energy is emitted from a triplet excited state. In the context of terbium(III) complexes, phosphorescence spectroscopy can be used to study the triplet state of the organic ligands that act as antennas. The energy of the ligand's triplet state is a crucial factor in determining the efficiency of the antenna effect. For efficient energy transfer to the Tb³⁺ ion, the triplet state of the ligand must be at a higher energy level than the emissive ⁵D₄ level of the Tb³⁺ ion (approximately 20,500 cm⁻¹).

In a study of a ternary terbium(III) perchlorate complex, the phosphorescence spectra of the complex were measured to investigate the luminescence mechanism. nih.gov By analyzing the phosphorescence of the ligand, researchers can gain insights into the energy transfer process from the ligand to the terbium ion.

It is important to distinguish between the phosphorescence of the ligand and the luminescence of the Tb³⁺ ion, which is sometimes referred to as "metal-centered phosphorescence" due to its long lifetime. However, the emission from the Tb³⁺ ion is technically a form of fluorescence, as it originates from a spin-allowed transition within the 4f electron shell.

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminescent species. CPL spectroscopy provides information about the three-dimensional structure of molecules in their excited state. Terbium(III) complexes are excellent candidates for CPL studies due to their strong luminescence and sensitivity to the coordination environment.

When a Tb³⁺ ion is placed in a chiral environment, such as by coordination to a chiral ligand, the resulting complex can exhibit CPL. nih.gov The magnitude of the CPL is quantified by the luminescence dissymmetry factor (g_lum), which is defined as 2(I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized emission, respectively.

In a study of chiral terbium(III) complexes with ligands derived from 2-hydroxyisophthalamide (B14833043), significant CPL activity was observed. nih.gov The CPL spectra provided additional confirmation of the presence of stable chiral species in solution. nih.gov For one complex, the CPL signal was the same whether the Tb³⁺ ion was excited directly or indirectly via the ligand, indicating that the same species was responsible for the CPL activity. nih.gov

In another study, a chiral amide-based bis-pyridine substituted polyether macrocycle was found to complex with terbium(III) ions, resulting in a CPL signal with a g_lum of 0.05 for the main ⁵D₄ → ⁷F₅ transition. rsc.org This demonstrates that even in the presence of a simple counter-ion like perchlorate, the chirality of the ligand can induce significant CPL from the Tb³⁺ ion.

ComplexTransitiong_lumReference
[1a·Tb][ClO₄]₃⁵D₄ → ⁷F₅0.05 rsc.org
Chiral Tb(III)-IAM complexes-≤ 0.078 nih.gov
Cd₂Tb(RR/SS-H₂L)₂(H₂O)₆₃·2H₂O-> 10⁻³ researchgate.net

Absorption Spectroscopy

Absorption spectroscopy is a important tool for the investigation of the electronic structure of terbium(III) complexes. By analyzing the absorption of electromagnetic radiation at various wavelengths, detailed information about the energy levels of the metal ion and the coordinating ligands can be obtained.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Terbium(III) Complexes

The UV-Vis absorption spectrum of terbium(III) perchlorate in aqueous solution exhibits a number of absorption bands. A particularly intense absorption is observed in the ultraviolet region at approximately 219.8 nm. osti.gov This band is attributed to a charge transfer transition and is notable for its adherence to Beer's law, making it suitable for the quantitative determination of terbium at low concentrations. osti.gov The molar extinction coefficient for this transition in perchlorate solutions has been determined to be 320 L mol⁻¹ cm⁻¹. osti.gov

In addition to the intense UV band, several weaker and narrower absorption bands are present in the 240 to 380 nm range, as well as a minor absorption at 487 nm. osti.gov These absorptions are characteristic of the parity-forbidden 4f-4f electronic transitions of the Tb³⁺ ion. While direct excitation of these f-f transitions is inefficient due to their low molar absorptivity, they are nonetheless crucial for understanding the electronic structure of the ion. rsc.org The majority of these f-f transitions also follow Beer's law, with some exceptions noted at 263 nm and 265 nm. osti.gov

When terbium(III) is complexed with organic ligands, the UV-Vis absorption spectrum is often dominated by the absorption bands of the ligands, which typically occur in the UV region and are associated with π-π* transitions. rsc.org This phenomenon, known as the "antenna effect," is fundamental to the sensitization of terbium(III) luminescence. The organic ligand absorbs incident light and transfers the excitation energy to the terbium ion, which then emits its characteristic luminescence. rsc.orgresearchgate.net

Table 1: UV-Vis Absorption Data for Terbium(III) Perchlorate in Aqueous Solution

Wavelength (nm)Molar Extinction Coefficient (L mol⁻¹ cm⁻¹)AssignmentReference
219.8320Charge Transfer osti.gov
240-380Minor Absorptions4f-4f Transitions osti.gov
487Minor Absorption4f-4f Transition osti.gov

This table summarizes the key absorption features of aqueous terbium(III) perchlorate solutions as reported in the literature.

Identification of Ligand-Centered and Metal-to-Ligand/Ligand-to-Metal Charge Transfer Bands

In terbium(III) complexes, in addition to the sharp, low-intensity f-f transitions of the metal ion and the strong π-π* transitions of the organic ligands, charge transfer (CT) bands can also be observed. libretexts.org These transitions involve the movement of an electron between the metal ion and the ligand.

Ligand-to-Metal Charge Transfer (LMCT) bands arise from the transfer of an electron from a filled or partially filled ligand orbital to an empty or partially filled metal d-orbital. libretexts.org This process results in the formal reduction of the metal ion. LMCT transitions are typically intense and can be observed in the UV-Vis spectrum. libretexts.org For terbium(III) complexes, the likelihood of observing LMCT states is generally lower compared to europium(III) complexes due to the higher reduction potential of Tb³⁺ to Tb²⁺. researchgate.net However, in some systems, LMCT bands can be identified, often by comparing the spectra of the terbium complex with that of a gadolinium(III) analogue, as Gd³⁺ does not have low-lying empty f-orbitals to accept an electron. acs.org

Metal-to-Ligand Charge Transfer (MLCT) bands occur when an electron is excited from a metal orbital to a low-lying empty orbital of the ligand, typically a π* orbital. libretexts.org This results in the formal oxidation of the metal ion. MLCT transitions are common in complexes with π-acceptor ligands. libretexts.org The energy of these charge transfer bands is sensitive to the coordination environment of the metal ion. For instance, a shorter distance between the terbium ion and the oxygen atoms of a β-diketonate ligand can lead to stronger electronic interactions and a lower energy LMCT band. acs.org

The identification of these charge transfer bands is crucial as they can play a significant role in the photophysical properties of the complex, sometimes acting as a quenching pathway for the desired lanthanide luminescence. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Recognition

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. encyclopedia.pub In the context of terbium(III) perchlorate systems, ECD is particularly useful for investigating the chirality of complexes formed with chiral ligands. nih.govacs.org

When terbium(III) coordinates to a chiral ligand, the resulting complex can exhibit a distinct ECD spectrum. The sign and shape of the ECD signals are sensitive to the absolute configuration and conformation of the complex. encyclopedia.pub This allows for the chiral recognition of molecules. For example, the interaction of a racemic mixture of a D₃ symmetric terbium(III) complex with a chiral biomolecule, such as an amino acid, can lead to a perturbation of the racemic equilibrium. nih.gov This induced shift can be detected and quantified using ECD spectroscopy, providing insights into the mechanism of chiral recognition. nih.govrsc.org

The ECD spectra of terbium(III) complexes are often dominated by the electronic transitions of the ligands, but the f-f transitions of the terbium ion can also become chiroptically active upon complexation. acs.org The analysis of these spectra, often in conjunction with theoretical calculations, can provide detailed information about the stereochemical environment of the terbium ion. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the bonding and structure of terbium(III) perchlorate and its complexes. These methods probe the vibrational modes of molecules, which are sensitive to the nature of chemical bonds and the local symmetry of the coordination environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Binding Modes

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule and to study the interactions between a metal ion and its ligands. mdpi.com By analyzing the shifts in the vibrational frequencies of the ligand upon coordination to the terbium(III) ion, the binding mode can be elucidated. nih.govnih.gov

For instance, in complexes with carboxylate-containing ligands, the position of the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) can indicate whether it is acting as a monodentate, bidentate, or bridging ligand. Similarly, shifts in the vibrational frequencies of other functional groups on the ligand, such as C=O, C-N, or O-H, upon complexation provide direct evidence of their involvement in bonding to the terbium ion. researchgate.net The non-coordinating nature of the perchlorate anion (ClO₄⁻) in many systems simplifies the interpretation of the FTIR spectra, as the observed changes can be primarily attributed to the coordination of the organic ligand. wikipedia.org

Raman Spectroscopy for Solution Structure and Anion Coordination Analysis

Raman spectroscopy is a complementary technique to FTIR that is particularly well-suited for studying the structure of species in aqueous solution. d-nb.infomdpi.com It is highly sensitive to the symmetric vibrations of molecules and can provide information about the hydration sphere of the terbium(III) ion and the coordination of anions. nih.govresearchgate.net

In aqueous solutions of terbium(III) perchlorate, Raman spectroscopy can be used to study the totally symmetric stretching mode of the hydrated terbium ion, ν₁ Tb-(OH₂). The frequency of this mode is sensitive to the coordination number of the terbium ion. d-nb.info Across the lanthanide series, there is a known change in the primary hydration number, and Raman spectroscopy can help to characterize the equilibrium between different hydration states for mid-series lanthanides like terbium. d-nb.info

Raman spectroscopy is also an excellent tool for investigating the coordination of the perchlorate anion. The "free" perchlorate anion (ClO₄⁻) has Td symmetry and exhibits a very strong, sharp, and polarized band around 935 cm⁻¹, corresponding to the symmetric stretching mode (ν₁). If the perchlorate anion coordinates to the terbium(III) ion, its symmetry is lowered, which can lead to the splitting of degenerate vibrational modes and the appearance of new bands in the Raman spectrum. d-nb.info This allows for the direct assessment of inner-sphere versus outer-sphere coordination of the perchlorate anion in different environments. d-nb.info

Table 2: Key Raman Vibrational Modes for Terbium(III) Perchlorate Systems

Wavenumber (cm⁻¹)AssignmentSignificanceReference
~370-380ν₁ Tb-(OH₂)Indicates hydration number and strength of metal-water bond d-nb.info
~935ν₁ (ClO₄⁻)Symmetric stretch of free perchlorate anion
Splitting of ClO₄⁻ modesCoordinated PerchlorateIndicates inner-sphere coordination of the perchlorate anion d-nb.info

This table presents characteristic Raman frequencies used to study the structure of terbium(III) perchlorate in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful technique for investigating the structure and dynamics of terbium(III) complexes in solution. The paramagnetic nature of the Tb³⁺ ion introduces significant shifts in the NMR spectra of coordinating ligands, providing a wealth of information.

¹H-NMR Investigations of Ligand-Metal Interactions and Structural Information

¹H-NMR spectroscopy is a fundamental tool for probing the interactions between terbium(3+) ions and organic ligands. When a ligand coordinates to the paramagnetic Tb³⁺ center, the chemical shifts of the ligand's protons are significantly altered. These changes, known as paramagnetic shifts, are highly sensitive to the geometric arrangement of the nuclei relative to the metal ion.

For instance, studies involving terbium(III) complexes with amino acid-based ligands have shown that the paramagnetic properties of terbium can induce chemical shifts to lower fields. researchgate.net The magnitude and direction of these shifts provide detailed insights into the binding mode of the ligand. For example, the interaction of a terbium complex with the hydrophobic cavity of α-cyclodextrin was confirmed by observing a distinct shift in the internal H-3 proton signal of the cyclodextrin, indicating a direct interaction with the encapsulated aromatic ligand. researchgate.net

Furthermore, the formation of terbium(III) complexes with macrocyclic ligands, such as those derived from cyclen, has been confirmed using ¹H-NMR spectroscopy. nih.gov These investigations are crucial for verifying the successful synthesis of new complexes and for understanding how the ligand framework encapsulates the metal ion, which in turn influences the complex's properties and potential applications, such as in RNA footprinting. nih.gov

Analysis of Paramagnetic Shifts for Coordination Environment Probing

The analysis of lanthanide-induced shifts (LIS) in ¹H-NMR spectra is a sophisticated method for determining the structure and symmetry of the coordination environment around the terbium(3+) ion. mdpi.com The total observed paramagnetic shift is a sum of two components: the contact shift, resulting from the delocalization of unpaired electron spin density through chemical bonds, and the pseudocontact (or dipolar) shift, which arises from the through-space magnetic anisotropy of the Tb³⁺ ion.

For terbium(III) complexes, the pseudocontact shift is often dominant and provides valuable geometric information. It is dependent on the distance and angle between the nucleus and the paramagnetic center. By analyzing these shifts, researchers can gain a detailed picture of the complex's conformation in solution. mdpi.com

The magnetic anisotropy, a key parameter derived from these shifts, is strongly linked to the symmetry of the coordination polyhedron. mdpi.com For example, a change in the coordination environment of a terbium(III) ion, such as switching from a distorted square antiprismatic (SAP) to a distorted dodecahedral (DP) geometry, can lead to a significant change in its axial magnetic anisotropy, which is directly observable in the ¹H-NMR spectrum. mdpi.com This sensitivity allows NMR to be a powerful probe for subtle structural changes in solution.

Table 1: Representative Paramagnetic Effects in Terbium(III) Systems

Spectroscopic TechniqueObserved EffectInformation GainedTypical Magnitude
¹H-NMRLanthanide-Induced Shifts (LIS)3D structure, coordination geometry, magnetic anisotropyCan be tens or even hundreds of ppm mdpi.com
¹H-NMRSignal BroadeningProximity to the paramagnetic centerVaries with distance and relaxation time
¹H-NMRChanges in Chemical Shift (δ)Ligand binding and interactionShifts of >0.5 ppm upon complexation researchgate.netresearchgate.net

This table provides illustrative data based on findings for paramagnetic lanthanide complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information about the electronic state and local coordination environment of the absorbing atom. For terbium systems, it is particularly valuable for determining the oxidation state.

XANES for Oxidation State Determination in Terbium(III) to Terbium(IV) Transformations

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the terbium L₃-edge is a direct and powerful method for distinguishing between terbium(III) and terbium(IV) oxidation states. The energy and features of the absorption edge are highly sensitive to the valence state of the terbium ion.

The Tb L₃-edge XANES spectrum of a Tb³⁺ compound is characterized by a single, intense absorption peak, often referred to as a "white line." nih.govresearchgate.netrsc.org In contrast, the spectrum for a Tb⁴⁺ compound exhibits a distinct splitting of this white line, or the appearance of a second, higher-energy feature. researchgate.netrsc.org This difference provides an unambiguous signature of the oxidation state.

For example, during the electrochemical oxidation of Tb³⁺ to Tb⁴⁺ in a carbonate solution, XANES measurements can be used to monitor the transformation in real-time. The initial Tb³⁺ solution shows a white line with a maximum at approximately 7519 eV. nih.gov As the oxidation proceeds, a shoulder appears at a higher energy, between 7525–7530 eV, which is the characteristic signature of Tb⁴⁺ formation. nih.gov Reference spectra of compounds containing known mixtures of Tb³⁺ and Tb⁴⁺, such as Tb₄O₇, clearly show two well-resolved peaks corresponding to both oxidation states, typically around 7518.8 eV for Tb³⁺ and 7526.8 eV for Tb⁴⁺. rsc.org This technique has been instrumental in confirming the creation of stable molecular Tb(IV) complexes and in studying the redox chemistry of terbium in various media. osti.govsckcen.be

Table 2: Key Tb L₃-edge XANES Features for Oxidation State Identification

Oxidation StateKey Spectral FeatureApproximate Energy (eV)Reference
Terbium(III)Single intense "white line" peak~7519 nih.gov
Terbium(IV)Higher-energy shoulder or second peak~7525 - 7530 nih.gov
Mixed Valence (e.g., in Tb₄O₇)Two distinct peaks~7518.8 (Tb³⁺) and ~7526.8 (Tb⁴⁺) rsc.org

This table presents characteristic energy values from experimental studies for identifying terbium oxidation states.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become workhorse methods for studying the ground and excited state properties of Terbium(III) complexes. These methods offer a balance between computational cost and accuracy, making them suitable for relatively large molecular systems. nih.govnih.gov

A crucial aspect of the luminescence of Terbium(III) complexes is the "antenna effect," where organic ligands absorb light and transfer the energy to the Tb³⁺ ion. DFT and TD-DFT are extensively used to model the electronic energy levels of the ligands to predict the efficiency of this energy transfer process. rsc.org

Quantum-chemical modeling can determine the energies of the excited singlet (S₁) and triplet (T₁) states of the ligands. nih.govresearchgate.net For efficient energy transfer to the emissive ⁵D₄ level of Tb³⁺ (around 20,500 cm⁻¹), the ligand's triplet state should be positioned at a suitable energy level above it. rsc.org An ideal energy gap is often cited as 1850–2250 cm⁻¹ to maximize transfer efficiency and minimize back-transfer. rsc.org

Studies on various Tb(III) complexes have shown that DFT calculations can predict whether intramolecular energy transfer will occur. For instance, in a terbium(III) nitrate (B79036) complex with hexamethylphosphoramide, quantum-chemical modeling indicated that the significant energy difference between the ligand's excited states and the Tb³⁺ levels prevents energy transfer, meaning the luminescence arises directly from f-f transitions. nih.gov Conversely, in complexes with ligands like pyridine-2,6-dicarboxylate (B1240393), TD-DFT calculations confirm that the ligand's energy levels are suitable for sensitizing Tb³⁺ emission. nih.govresearchgate.net

Table 1: Calculated Energy Levels for Selected Ligands in Terbium(III) Complexes

This table presents representative theoretical data on the energy levels of ligands calculated to assess their suitability as antennas for Tb(III) sensitization.

Ligand/Complex FragmentMethodCalculated S₁ Energy (cm⁻¹)Calculated T₁ Energy (cm⁻¹)Energy Gap (T₁ - ⁵D₄ of Tb³⁺) (cm⁻¹)Reference
Pyrazine (pyz)DFT-27,0006,495 rsc.org
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (TFPB)DFT-21,7751,275 rsc.org
Pyridine-2,6-dicarboxylate (dpa²⁻)TD-DFT~32,050~25,380~4,880 nih.govresearchgate.net

TD-DFT calculations are widely employed to predict the spectroscopic properties of Terbium(III) complexes, showing a strong correlation with experimental results. acs.orgresearchgate.netnih.gov These calculations can accurately reproduce the absorption bands of the ligands and the emission wavelengths corresponding to the f-f transitions of the Tb³⁺ ion.

For example, a study on a luminescent complex of Tb³⁺ with pyridine (B92270) 2,6 dicarboxylate (dpa²⁻) demonstrated that TD-DFT calculations perfectly matched the experimental absorption and emission bands of the [Tb(dpa)₃]³⁻ complex. nih.govresearchgate.net The calculations could account for the bathochromic shift observed in the ligand's absorption spectrum upon complexation. nih.govresearchgate.net Furthermore, TD-DFT has been used to perform the first theoretical calculations of phosphorescence and the energy transfer pathway for the emission of Tb³⁺-aqua complexes. nih.gov

In another investigation, TD-DFT calculations for terbium(III) phthalocyaninato complexes successfully reproduced the characteristic absorption bands observed experimentally, assigning them to specific electronic transitions, such as HOMO-LUMO transitions. chemrxiv.org

Table 2: Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for a [Tb(dpa)₃]³⁻ Complex

This table illustrates the accuracy of TD-DFT in predicting spectroscopic properties by comparing calculated values with experimental measurements.

PropertyExperimental ValueCalculated Value (TD-DFT)Reference
Ligand Absorption (λ_max)272 nm, 232 nmMatching bands predicted nih.govresearchgate.net
Emission (⁵D₄ → ⁷F₆)490 nmMatching band predicted nih.govresearchgate.net
Emission (⁵D₄ → ⁷F₅)545 nmMatching band predicted nih.govresearchgate.net
Emission (⁵D₄ → ⁷F₄)592 nmMatching band predicted nih.govresearchgate.net
Emission (⁵D₄ → ⁷F₃)620 nmMatching band predicted nih.govresearchgate.net

These methods are also critical for determining the structure of solvated ions, which is highly relevant for terbium(III) perchlorate (B79767) dissolved in a solvent like water or acetonitrile (B52724). osti.govchemrxiv.org DFT calculations have been used to obtain the expected energy minima for hydrated Yb³⁺ complexes, yielding structures like the square antiprism for [Yb(H₂O)₈]³⁺ and the tricapped trigonal prism for [Yb(H₂O)₉]³⁺, which serve as models for other lanthanides. chemrxiv.org Similar studies on homoleptic solvated lanthanoid(III) ions in amide solutions have used DFT to propose coordination numbers. acs.org The combination of experimental techniques like EXAFS with DFT-based simulations provides a powerful approach to determine the coordination structures of lanthanides in solution. osti.gov

Ab Initio Methods for Electronic Structure Elucidation (e.g., CASSCF)

For lanthanides, with their nearly degenerate and strongly correlated 4f orbitals, single-reference methods like DFT can sometimes be inadequate. High-level multireference ab initio methods are often required for an accurate description of the electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone of this approach. acs.orgresearchgate.netnih.govacs.orgarxiv.org

CASSCF calculations, often followed by second-order perturbation theory (like CASPT2 or NEVPT2) to include dynamic electron correlation and spin-orbit coupling corrections, provide a robust framework for studying Tb(III) complexes. acs.orgresearchgate.netnih.govrsc.org These methods have been successfully applied to predict the absorption and emission spectra of complex terbium systems with excellent agreement with experimental data. acs.orgresearchgate.netnih.gov They are particularly crucial for accurately describing the multiplet structure arising from the f-f transitions and for investigating magnetic properties. acs.orgarxiv.orgosti.gov For instance, CASSCF calculations on Tb-based single-molecule magnets have been used to compute crystal-field parameters and construct effective Hamiltonians to understand their magnetic behavior. acs.orgarxiv.org

Crystal Field Theory and Ligand Field Splitting Analysis

Crystal Field Theory (CFT) provides a model to understand how the electrostatic field of the surrounding ligands removes the degeneracy of the central metal ion's orbitals. byjus.comlibretexts.org In the case of Tb³⁺ (4f⁸, ground state ⁷F₆), the ligand field splits the J-multiplets into several Stark sublevels. researchgate.netacs.orgnih.gov The magnitude and pattern of this splitting are crucial for the spectroscopic and magnetic properties of the complex.

While CFT is a qualitative model, modern computational methods allow for a quantitative analysis of ligand field effects. The Stark splittings of the ground (⁷F₆) and excited (e.g., ⁵D₄) states can be evaluated from magnetic analyses and correlated with high-resolution emission spectra. researchgate.netacs.orgnih.gov

Table 3: Calculated Crystal Field Splitting for the ⁷F₆ Ground State of a Tb(III) Complex

This table provides an example of computationally derived energy levels for the Stark sublevels of the Tb(III) ground state, as determined from magnetic analysis.

State (M_J)Calculated Energy (cm⁻¹)Reference
±60 acs.org
±5116 acs.org
±4196 acs.org
±3258 acs.org
±2302 acs.org
±1321 acs.org
0323 acs.org

Note: Data is for the complex Tb(H₃L)(OAc)₂ and represents one possible splitting pattern. The exact values are highly dependent on the specific coordination environment.

Compound Index

Correlation with Magnetic Anisotropy in Terbium(III) Systems

The significant magnetic anisotropy of the Terbium(III) ion is a cornerstone of its application in single-molecule magnets (SMMs). Theoretical and computational chemistry provides indispensable tools for understanding the relationship between the electronic structure of the Tb(III) ion and the coordination environment imposed by surrounding ligands.

First-principles relativistic multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) calculations, are employed to investigate the influence of the chemical environment on the magnetic properties of Tb(III)-based SMMs. arxiv.org These studies calculate the low-energy electronic structure, which allows for the determination of crystal-field parameters and the construction of an effective pseudospin Hamiltonian. arxiv.org

Magneto-structural relationships are further explored through a combination of experimental techniques and theoretical modeling. For instance, in polynuclear Tb(III)-based SMMs, determining the magnetic anisotropy axis of the individual Tb³⁺ ion has been achieved through such combined approaches. nih.gov 1H-NMR spectroscopy has emerged as a powerful technique for probing these properties, allowing for the extraction of the axial component of the magnetic susceptibility tensor, χax. mdpi.comnih.gov This provides a direct experimental link between the symmetry of the coordination environment and the resulting magnetic properties. mdpi.comnih.gov Studies on various Tb(III) complexes have demonstrated that the magnetic properties are highly sensitive to the symmetry of the coordination polyhedron. mdpi.com For example, a change from a square antiprismatic (SAP) to a distorted prism (DP) coordination geometry can cause a noticeable increase in axial anisotropy. mdpi.com

ComplexMethodKey FindingAxial Anisotropy (χax)Reference
Dinuclear Tb(III) Phthalocyaninato SMMDFT and Magnetic MeasurementsStrong uniaxial magnetic anisotropy1.39 × 10⁻³⁰ m³ acs.org
Tb₂(obPc)₃Magnetic MeasurementsComparison for anisotropy0.86 × 10⁻³⁰ m³ acs.org
Tb(III) Triple-Decker Complexes1H-NMR SpectroscopySensitivity to coordination symmetryVaries with geometry mdpi.com

This table presents a comparison of axial magnetic anisotropy in different Terbium(III) complexes, highlighting the influence of the molecular structure on the magnetic properties.

Simulation of Energy Transfer Mechanisms in Luminescent Terbium(III) Systems

The vibrant green luminescence of the Terbium(III) ion is central to its use in lighting, displays, and biological imaging. ontosight.aiwikipedia.org The efficiency of this luminescence is heavily dependent on the energy transfer from a sensitizing ligand to the Tb(III) ion. Computational simulations are critical for elucidating the complex mechanisms governing this energy transfer.

The process often involves the absorption of light by an organic ligand (antenna), followed by intersystem crossing to a triplet state, and subsequent energy transfer to an excited state of the Tb(III) ion, which then luminesces. rsc.orgresearchgate.net Theoretical models are used to calculate the energy levels of both the ligand and the lanthanide ion to predict the efficiency of this transfer.

Relativistic multiconfigurational methods are utilized within a fragmentation scheme to analyze the energy transfer pathways. In this approach, the constituent fragments of a complex (e.g., the different ligands and the Tb(III) ion) are treated at the same high level of theory to map out the potential energy transfer routes. rsc.org These calculations help to explain the involvement of multiple parallel energy transfer pathways and their relative contributions, which align well with experimental photophysical data. rsc.org

Furthermore, simulations can account for the dynamics of the system. In studies of energy transfer in biological systems, such as from a tyrosine residue to a Tb(III) ion bound to calmodulin, molecular dynamics simulations are used to evaluate the orientation factor (κ²) within Förster resonance energy transfer (FRET) theory. nih.gov This comprehensive approach allows for a quantitative understanding of the observed energy transfer efficiency. nih.gov

SystemSimulation MethodInvestigated ProcessKey ParametersReference
Tb³⁺-Eu³⁺ dyadRate equation modelingTemperature-dependent energy transfera = 46.9 K⁻¹ s⁻¹, b = 809 s⁻¹ researchgate.net
[Tb(tta)₃(H₂O)₂]Theoretical modelingQuenching by ligand triplet stateEnergy gap between ⁷F₅ and triplet state acs.org
Tyr to Tb³⁺ in CalmodulinFörster theory with dynamics simulationNonradiative energy transferInter-ionic distance, orientation factor (κ²) nih.gov
A₃Tb₀.₉₀Eu₀.₁₀(PO₄)₃Rate equation modelingInter-ionic energy transfer mechanismsQuadrupole-quadrupole and exchange interactions acs.org

This table summarizes findings from simulations of energy transfer in various Terbium(III)-containing systems, detailing the methods and key parameters investigated.

Reactivity, Redox Chemistry, and Reaction Mechanisms Involving Terbium 3+ Perchlorate

Electrochemical Oxidation of Terbium(III) to Terbium(IV)

The accessibility of the +4 oxidation state for terbium, although having a highly positive reduction potential for the hydrated ion (E⁰ = +3.1 V vs. SHE), is facilitated by electrochemical methods in the presence of specific complexing agents. The oxidation of Terbium(III), often from a perchlorate (B79767) salt starting material, to Terbium(IV) is a key aspect of its redox chemistry, enabling potential separation from other trivalent lanthanides. researchgate.net

The standard potential of the Tb(IV)/Tb(III) couple is significantly lowered in aqueous media containing strong complexing ligands, making the oxidation process more achievable within the stability window of water. researchgate.net Studies have systematically investigated the influence of different supporting electrolytes on the oxidation potential required for the conversion of Tb(III) to Tb(IV). The presence of ligands that can effectively stabilize the tetravalent state is crucial.

Research has demonstrated that Tb(III) can be electrochemically oxidized in several aqueous media, including carbonate, nitrate (B79036), and periodate (B1199274) solutions. sckcen.besckcen.be The required potential varies significantly with the medium. For instance, in a carbonate medium at approximately pH 13, the oxidation potential for Tb(III) was observed to be +1.1 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net Notably, the lowest applied potential for the oxidation was achieved in a periodate medium, recorded at +0.9 V vs. Ag/AgCl. sckcen.be This indicates that the periodate ion provides a highly stabilizing environment for the resulting Tb(IV) species, thereby lowering the energy barrier for its formation.

Oxidation Potentials for Tb(III) to Tb(IV) in Various Media
Aqueous MediumOxidation Potential (V vs. Ag/AgCl)Reference pH (approx.)
Carbonate+1.113
Periodate+0.9Lower than carbonate medium

The stability of the resulting Terbium(IV) species is highly dependent on the electrolyte used during oxidation. While oxidation is achievable in nitrate and periodate media, these environments offer poor long-term stabilization of Tb(IV). sckcen.besckcen.be In contrast, highly concentrated aqueous carbonate solutions have proven to be the most effective medium for stabilizing Tb(IV). sckcen.besckcen.be The strong complexation with carbonate ions prevents the otherwise rapid reduction of Tb(IV) back to Tb(III).

Parametric studies focusing on pH, terbium concentration, and salt concentration have been performed to optimize the stability of Tb(IV). sckcen.besckcen.be Higher concentrations of carbonate have been found to increase the solubility and stability of the Tb(IV) complex. researchgate.netresearchgate.net The speciation in carbonate media is thought to involve the formation of carbonato complexes, such as [Tb(CO₃)ₓ]ⁿ⁻, which effectively shield the high charge of the Tb⁴⁺ ion. researchgate.netsckcen.be This stabilization in carbonate medium is robust enough to allow for subsequent separation processes, like ion exchange chromatography. sckcen.besckcen.be

The formation and nature of Tb(IV) species have been confirmed through various analytical techniques. Spectroscopic methods, particularly UV-Vis spectroscopy and X-ray Absorption Near-Edge Spectroscopy (XANES), have been instrumental in confirming the oxidation of Tb(III) to Tb(IV) and quantifying its stability in solution. The appearance of a characteristic absorption peak in the 320-365 nm region is indicative of the formation of Tb(IV). sckcen.be

In the solid state and in molecular complexes, Tb(IV) has been unambiguously characterized using X-ray crystallography, magnetic susceptibility measurements, and electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.orgrsc.orgnih.gov These studies reveal details about the coordination environment and electronic structure of the Tb(IV) ion. For example, X-ray absorption studies at the Tb L₃-edge provide direct spectroscopic confirmation of the tetravalent oxidation state. chemrxiv.orgnih.gov While these characterizations are often performed on isolated molecular complexes rather than directly in perchlorate solutions, they provide crucial insight into the fundamental properties and bonding of the Tb(IV) ion, which is the product of the oxidation of Terbium(3+) perchlorate in complexing media. chemrxiv.orgnih.gov

Advanced Applications and Functional Materials Derived from Terbium 3+ Perchlorate

Development of Luminescent Probes and Chemical Sensing Materials

The intense and long-lived luminescence of terbium(III) complexes, often synthesized using terbium(3+) perchlorate (B79767), makes them ideal candidates for highly sensitive and selective luminescent probes. These probes operate on the principle of sensitized emission, where an organic ligand absorbs light and efficiently transfers the energy to the central Tb³⁺ ion, which then emits its characteristic green light. nih.govnih.gov This process, known as the "antenna effect," is fundamental to their function in chemical and biological sensing. acs.org

Chemosensing of Specific Metal Ions (e.g., Cu²⁺)

Terbium(III) complex-based chemosensors are designed to detect specific metal ions through changes in their luminescence. The coordination environment of the Tb³⁺ ion is engineered so that its luminescence is either "turned on" or "turned off" upon binding with a target analyte.

A notable example is the development of a luminescent chemosensor for the detection of zinc ions (Zn²⁺). nih.gov Researchers synthesized a dual-chelating ligand which, when complexed with Tb³⁺, exhibits very weak luminescence. nih.gov However, upon the selective binding of Zn²⁺, the complex undergoes a conformational change that significantly enhances the luminescence of the terbium ion. nih.gov This "turn-on" response allows for the highly sensitive and selective time-resolved luminescence detection of Zn²⁺, even within living cells. nih.gov This principle can be adapted for other metal ions, demonstrating the versatility of terbium complexes in environmental monitoring and biological studies.

Biosensing Applications for Biomolecules (e.g., Lanthanide-Binding Biomolecules, Dipicolinic Acid)

The unique luminescent properties of terbium(III) probes are extensively used for the detection of biologically significant molecules. Their high sensitivity and the ability to perform time-resolved measurements, which eliminate background interference, make them superior to conventional fluorescent methods. nih.govnih.gov

Dipicolinic Acid (DPA) Detection: A significant application is the detection of dipicolinic acid, a major component of bacterial endospores and a biomarker for bacteria like Bacillus anthracis. nih.govacs.org The interaction between DPA and Tb³⁺ ions results in the formation of a highly luminescent complex. This phenomenon forms the basis of a rapid and sensitive detection method. nih.gov In one study, a terbium(III)-based complex exhibited a 600-fold enhancement in luminescence upon the addition of DPA, demonstrating a strong binding affinity and high selectivity for DPA over other interfering substances. acs.org

Detection of Other Biomolecules: Terbium-based probes have been successfully developed for a range of other biomolecules:

Nicotinic Acid: A method for detecting nicotinic acid, a metabolite marker for Mycobacterium tuberculosis, relies on the luminescence increase of Tb³⁺ complexes. The energy transfer from the excited nicotinic acid ligand to the terbium ion enables detection in complex biological media like urine, saliva, and breath condensate. nih.gov

Ascorbic Acid: The sensitized luminescence of terbium(III) is also employed for the determination of ascorbic acid (Vitamin C). mdpi.com

Hydrogen Peroxide: A highly sensitive probe for hydrogen peroxide (H₂O₂) was designed using a Tb³⁺ complex. The probe is initially non-luminescent but reacts with H₂O₂ in the presence of peroxidase to yield a highly luminescent product, enabling a 39-fold increase in quantum yield and detection limits as low as 3.7 nM. nih.gov

Luminescent Tags for Advanced Microscopy and Imaging Techniques

Terbium(III) complexes are valuable as luminescent labels in advanced biological imaging. ontosight.ai Their key advantages over traditional organic fluorophores include large Stokes shifts, narrow emission bands, and, most importantly, exceptionally long luminescence lifetimes (ranging from microseconds to milliseconds). nih.govresearchgate.net

This long lifetime is the cornerstone of time-gated luminescence microscopy . researchgate.net In this technique, a pulsed light source excites the sample, and the detection system is activated after a short delay (on the order of microseconds). nih.govresearchgate.net By this time, short-lived background fluorescence and scattered light from the biological sample have completely decayed, while the long-lived emission from the terbium probe persists. This allows for the acquisition of background-free images with an exceptionally high signal-to-noise ratio. researchgate.net

Recent research has focused on creating terbium probes for live-cell imaging. nih.gov For instance, heterodimeric molecules linking a protein-binding ligand to a luminescent terbium complex have been developed. These conjugates bind specifically to target proteins in living mammalian cells, enabling their visualization with high sensitivity using time-resolved fluorescence microscopy. nih.gov

Fabrication of Core-Shell Nanomaterials and Composites

Incorporating terbium(3+) perchlorate-derived complexes into nanomaterials, particularly core-shell structures, is a strategy to further enhance their luminescent properties and stability for practical applications.

Synthesis and Photophysical Properties of SiO₂-Based Core-Shell Luminescent Structures

Silica (B1680970) (SiO₂) nanoparticles are frequently used as cores for luminescent materials due to their chemical inertness, optical transparency, and well-established surface chemistry. In a typical synthesis, a terbium complex, often derived from terbium perchlorate, is grafted onto the surface of SiO₂ microspheres to form a core-shell structure. nih.govroyalsocietypublishing.org

The synthesis can proceed via a sol-gel route where a bifunctional organic ligand is first covalently attached to the silica surface. royalsocietypublishing.orgmdpi.com This modified surface then coordinates with terbium(III) ions. nih.govroyalsocietypublishing.org This method ensures a uniform and stable coating of the luminescent shell around the inorganic core. nih.gov To further improve stability, especially in aqueous solutions, these core-shell particles can be coated with an additional outer layer of silica, creating core-shell-shell composites (e.g., SiO₂@Tb-complex@SiO₂). mdpi.com

These core-shell architectures exhibit significantly improved photophysical properties compared to the free terbium complexes. royalsocietypublishing.org The rigid silica matrix provides a protective environment for the luminescent centers, enhancing physical stability and minimizing energy loss through non-radiative decay pathways caused by molecular vibrations. royalsocietypublishing.org This leads to a marked increase in both luminescence intensity and lifetime. nih.govroyalsocietypublishing.org

Comparative Luminescence Properties of Terbium Complexes and Their SiO₂ Core-Shell Composites
Complex / CompositeRelative Luminescence Intensity EnhancementLuminescence Lifetime (ms)Reference
Tb(MABA-Si)·dipy₂(ClO₄)₃·2H₂O-1.03614 royalsocietypublishing.org
SiO₂(600)@Tb(MABA-Si)·dipy2.49x1.26420 nih.govroyalsocietypublishing.org
Tb(MABA-Si)·phen₂(ClO₄)₃·2H₂O-0.57714 royalsocietypublishing.org
SiO₂(600)@Tb(MABA-Si)·phen3.35x1.08274 nih.govroyalsocietypublishing.org

Surface Modification of Metal Nanoparticles for Novel Luminescent Probes

Another innovative approach involves the surface modification of plasmonic metal nanoparticles (e.g., gold or silver) with terbium(III) complexes to create novel hybrid probes. belmont.edu This strategy aims to combine the strong luminescence of the lanthanide with the unique optical properties of the metal nanoparticles.

A proposed method utilizes a bifunctional ligand, such as 4-mercaptobenzoic acid. belmont.edu This ligand is designed to selectively coordinate to the terbium(III) ion through its carboxylic acid group, while its thiol (-SH) group remains available to form a strong covalent bond with the surface of a noble metal nanoparticle. belmont.edu This results in a stable ligand-terbium-nanoparticle assembly. belmont.edu Such hybrid probes hold potential for use in advanced sensing and imaging applications, where the plasmonic properties of the nanoparticle could be used to further modulate or enhance the luminescence of the terbium complex.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The non-coordinating nature of the perchlorate anion in this compound makes it an excellent starting material for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov In these applications, the terbium(III) ion acts as a node, which is connected by organic linker molecules to form one-, two-, or three-dimensional extended structures.

Design and Synthesis of Terbium-Containing Framework Materials

The design of terbium-containing framework materials leverages the predictable coordination chemistry of the Tb³⁺ ion with various organic ligands. nih.gov Syntheses are often carried out using methods such as solvothermal or hydrothermal reactions, where this compound is reacted with a chosen organic linker in a suitable solvent system. rsc.orgtandfonline.com For instance, hollow terbium MOF spheres have been synthesized via a one-pot solvothermal method using 1,3,5-benzenetricarboxylic acid as the organic ligand. rsc.org Another approach involves the reaction of terbium(III) chloride or nitrate (B79036) with ligands like trans-1,4-cyclohexanedicarboxylic acid and 4,7-dimethyl-1,10-phenanthroline (B1295015) to create new Tb(III) MOFs. nih.gov The choice of organic ligand is crucial as it dictates the topology, porosity, and ultimately the functionality of the resulting framework. rsc.org A combined ultrasound-vapour phase diffusion technique has also been demonstrated for the rapid synthesis of nanoscale terbium-based MOFs. acs.org

Synthesis MethodPrecursorsResulting MaterialReference
SolvothermalTerbium(III) salt, 1,3,5-benzenetricarboxylic acid, 2,5-thiophenedicarboxylic acidHollow spherical Tb-MOFs rsc.org
SolvothermalTerbium(III) chloride/nitrate, trans-1,4-cyclohexanedicarboxylic acid, 4,7-dimethyl-1,10-phenanthroline3D Tb(III) MOFs nih.gov
Ultrasound-Vapour Phase DiffusionTerbium salt, 1,3,5-BTCNanoscale [Tb(1,3,5-BTC)]n MOF acs.org
One-pot ReactionTerbium nitrate, 2-thenoyltrifluoroacetoneTTA-Tb MOF nanorods uea.ac.uk

Exploration of Optical and Magnetic Properties in Extended Coordination Structures

Terbium-containing MOFs and coordination polymers are of significant interest due to their prominent luminescent and magnetic properties.

Optical Properties: The most notable optical characteristic of these materials is the bright green luminescence originating from the ⁵D₄ → ⁷Fⱼ electronic transitions of the Tb³⁺ ion. uea.ac.uksemanticscholar.org This emission is often sensitized through the "antenna effect," where the organic linkers absorb light and efficiently transfer the energy to the terbium centers, which then luminesce. semanticscholar.orgresearchgate.net This property makes them suitable for applications in luminescent sensing, where the emission intensity can be quenched or enhanced by the presence of specific analytes like Fe³⁺ ions, Cr(VI) anions, or picric acid. rsc.orgtandfonline.com The luminescence quantum yield of these materials can be remarkably high, with some terbium complexes exhibiting quantum yields approaching 90%. rsc.orgiupac.org The introduction of other lanthanide ions, such as europium, into a terbium-based MOF can create ratiometric thermometers, where the emission intensities of the two ions change with temperature. nih.gov

Magnetic Properties: The magnetic behavior of terbium-based coordination polymers is also an active area of research. The large magnetic moment and significant magnetic anisotropy of the Tb³⁺ ion can lead to interesting magnetic phenomena, such as single-molecule magnet (SMM) behavior in some coordination complexes. aip.org The magnetic properties arise from the unpaired electrons in the 4f shell of the terbium ion. aip.org Studies have shown that the magnetic susceptibility of these materials is temperature-dependent, and some terbium coordination polymers exhibit slow magnetic relaxation under an applied DC magnetic field. aip.org

PropertyDescriptionKey FindingsReferences
Optical Bright green luminescence from Tb³⁺ (⁵D₄ → ⁷Fⱼ transitions).High quantum yields (up to 90%). Used in luminescent sensing and ratiometric thermometry. rsc.orgtandfonline.comrsc.orgsemanticscholar.orgiupac.orgnih.gov
Magnetic Arises from unpaired 4f electrons of Tb³⁺.Single-Molecule Magnet (SMM) behavior. Slow magnetic relaxation. aip.org

Utilization in Luminescence Spectroscopy Standardization

The well-defined and strong luminescent properties of terbium compounds make them valuable as standards in spectroscopy.

Application as Secondary Standards for Quantum Yield Determination

In luminescence spectroscopy, the quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. The determination of quantum yields often relies on a comparative method using a standard with a known and stable quantum yield. While not a primary standard itself, this compound can be used to synthesize complexes that serve as reliable secondary standards. acs.org For instance, aqueous solutions of terbium(III) tris(dipicolinates) have been proposed as convenient secondary standards for determining the quantum yields of other lanthanide complexes. acs.org A standard solution of Cs₃[Tb(dpa)₃] in a tris buffer has a quantum yield of 26.5% ± 2% upon excitation at 279 nm. acs.org The key requirements for such a standard are a reliably determined quantum yield and stability under specified conditions of solvent, pH, and temperature. The use of such terbium-based standards is particularly advantageous for measuring other lanthanide complexes due to the similarity in their emission characteristics, which minimizes instrumental errors.

Standard CompoundConditionsQuantum Yield (Φ)Reference
Cs₃[Tb(dpa)₃]6.5 × 10⁻⁵ M in 0.1 M tris buffer, pH ~7.4, λ_exc = 279 nm26.5% ± 2% acs.org
Tb(III) 2-hydroxyisophthalamide (B14833043) cagesAqueous buffer≥ 50% rsc.org

Radiopharmaceutical Precursors and Advanced Purification Methodologies

This compound is implicated in the broader context of producing high-purity terbium isotopes for medical applications, particularly Terbium-161 (¹⁶¹Tb).

Separation and Purification Techniques for Terbium-161 for Nuclear Medicine Research

Terbium-161 is a promising radionuclide for targeted cancer therapy due to its favorable decay characteristics, which include the emission of both medium-energy β⁻ particles and a significant number of Auger and conversion electrons. It is produced by the neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets in a nuclear reactor. The production route is ¹⁶⁰Gd(n,γ)¹⁶¹Gd, which then decays to ¹⁶¹Tb.

A critical step following irradiation is the separation and purification of ¹⁶¹Tb from the bulk gadolinium target material and its decay product, Dysprosium-161. iupac.org This separation is challenging because adjacent lanthanides have very similar chemical properties. iupac.org Several advanced purification methodologies have been developed:

Ion Exchange Chromatography: This is a widely used technique. Cation exchange chromatography, often using α-hydroxyisobutyric acid (α-HIBA) as a complexing agent, is a common method. iupac.org High-performance ion chromatography (HPIC) has been developed for fast and efficient purification of ¹⁶¹Tb.

Extraction Chromatography: This method is also employed for the separation of ¹⁶¹Tb from gadolinium isotopes.

Electrochemical Oxidation and Anion Exchange: A novel approach involves the electrochemical oxidation of Terbium(III) to Terbium(IV). iupac.org The change in oxidation state alters the chemical properties of terbium, facilitating an easier separation from other trivalent lanthanides using anion exchange chromatography. iupac.org

These purification techniques are crucial for obtaining high-purity ¹⁶¹TbCl₃, which serves as the radiopharmaceutical precursor for labeling various targeting molecules like DOTA-peptides. The goal is to achieve high radionuclidic and radiochemical purity, suitable for clinical applications.

Purification TechniquePrincipleKey Reagents/ConditionsReference
Cation Exchange ChromatographyDifferential complexation of lanthanides.α-hydroxyisobutyric acid (α-HIBA) eluent. iupac.org
High-Performance Ion Chromatography (HPIC)Faster separation with higher resolution.Step-wise gradient elution of α-HIBA.
Electrochemical Oxidation / Anion ExchangeSeparation based on different oxidation states.Electrochemical oxidation of Tb(III) to Tb(IV). iupac.org
Extraction ChromatographyDifferential partitioning between stationary and mobile phases.Not specified in detail in the provided context.

Integration into Polymer Matrices and Functional Composites

The incorporation of terbium(III) species, for which this compound is a common precursor, into polymer matrices allows for the creation of functional composites with enhanced physical and optical characteristics. These materials merge the processability and flexibility of polymers with the distinct luminescent properties of the lanthanide ion.

Investigation of the Influence of Terbium(III) Species on the Physical and Optical Properties of Polymeric Materials (e.g., Polyurethane)

Research into the integration of terbium(III) species into thermoplastic polyurethane (TPU) has demonstrated significant modifications of the material's properties. researchgate.net While studies may use other terbium salts like terbium(III) nitrate as a proxy, the findings are highly relevant. When terbium(III) species are dispersed in a TPU matrix, they can be distributed homogeneously, leading to hybrid materials with combined functionalities. researchgate.net

Optically, these composites exhibit the characteristic green luminescence of the terbium(III) ion. researchgate.net The intensity of this emission can be significantly enhanced when the terbium ion is part of a complex containing a sensitizing organic ligand, a phenomenon known as the "antenna effect." researchgate.net This effect involves the ligand absorbing light and efficiently transferring the energy to the terbium ion, which then emits brightly. researchgate.net In contrast, films doped with simple terbium salts show much weaker emission due to the absence of these sensitizing groups. researchgate.net

Beyond optics, the inclusion of lanthanide species can improve the physical properties of the polymer. Studies on polyurethane composites have reported improvements in thermal stability, as determined by thermogravimetric analysis (TGA), and shifts in the glass transition temperature (Tg). researchgate.net Mechanical and hydrophobic properties have also been shown to be enhanced in such composites. researchgate.net

Table 1: Influence of Terbium(III) Species on Polyurethane (TPU) Properties

PropertyPristine TPUTPU with Terbium(III) SpeciesKey Findings
Optical EmissionNon-emissiveCharacteristic green luminescenceEmission is significantly more intense when a Tb(III) complex with a sensitizing ligand is used due to the antenna effect. researchgate.net
DispersionN/AHomogeneousSEM-EDXS analysis shows that terbium species can be distributed evenly throughout the polymer matrix. researchgate.net
Thermal StabilityBaselineImprovedComposites can exhibit extremely high glass transition temperatures (Tg) and enhanced thermal stability. researchgate.net
Mechanical PropertiesBaselineImprovedStress-strain tests indicate improved mechanical characteristics in the composite material. researchgate.net

Chiroptical Materials

Chiroptical materials interact differently with left and right circularly polarized light, a property that is valuable for applications in 3D displays, optical data storage, and security inks. researchgate.netresearchgate.net this compound serves as an excellent starting material for creating such materials due to the ability of the Tb³⁺ ion to produce strong, sharp emission bands when placed in a chiral environment. wikipedia.org

Development of Circularly Polarized Luminescent (CPL) Materials with Chiral Ligands

Circularly polarized luminescence (CPL) is the emission equivalent of circular dichroism (CD) and is a direct probe of the chiral environment in the excited state. nih.gov Lanthanide ions like Tb³⁺ are ideal for CPL because their luminescence is highly sensitive to the coordination geometry imposed by surrounding ligands. nih.gov By complexing terbium(III) ions with chiral (non-superimposable mirror image) organic ligands, the resulting complex can emit circularly polarized light. rsc.org

The efficiency of CPL is quantified by the luminescence dissymmetry factor, glum, defined as 2(IL − IR)/(IL + IR), where IL and IR are the intensities of left- and right-polarized emission, respectively. nih.gov Research has focused on designing a variety of chiral ligands to maximize this effect. These include systems based on polyether macrocycles, 2-hydroxyisophthalamide (IAM), and pyrazolonate derivatives, which create a rigid and well-defined chiral field around the Tb³⁺ ion. nih.govrsc.orgmdpi.com This results in significant CPL activity, particularly for the hypersensitive ⁵D₄ → ⁷F₅ transition of terbium around 545 nm. rsc.orgmdpi.com

Table 2: CPL Properties of Various Terbium(III) Complexes with Chiral Ligands

Chiral Ligand SystemTransitionReported |glum| ValueReference
Pyrazolonate / Ph-PyBox⁵D₄ → ⁷F₅0.096–0.103 mdpi.com
Octadentate Ligand in Tris Buffer⁵D₄ → ⁷F₅0.083 nih.gov
Amide-based Polyether Macrocycle⁵D₄ → ⁷F₅0.05 rsc.org
2-hydroxyisophthalamide (IAM) derivative⁵D₄ → ⁷F₅~0.04 nih.gov

Potential Applications in Advanced Semiconductor Devices

While direct, large-scale applications of this compound in commercial semiconductor devices are still an area of active research, related terbium compounds and the general properties of lanthanide ions point toward significant potential in this field. The primary roles for terbium in semiconductors are as a dopant to confer specific optical properties or as a constituent of a semiconductor material itself.

Terbium compounds can function as catalysts in the manufacturing processes of electronic components, including semiconductors. stanfordmaterials.com Furthermore, some terbium compounds are intrinsic semiconductors; for example, terbium phosphide (B1233454) (TbP) is a semiconductor material studied for its use in high-power, high-frequency applications and in laser diodes. wikipedia.org

A promising area is the doping of lanthanide ions into other semiconductor materials. The doping of ions like terbium into inorganic halide perovskite (IHP) nanocrystals has been shown to open new avenues for applications. rsc.org This strategy can enhance the stability and tune the optical properties of the host semiconductor, potentially leading to the development of novel devices such as near-infrared (NIR) emitters and advanced optical sensors. rsc.org The sharp, stable emission from terbium ions is a key advantage in these applications. wikipedia.org

Future Directions and Emerging Research Avenues

Development of Novel Ligand Architectures for Tunable Photophysical and Magnetic Properties

The coordination environment of the terbium(III) ion is paramount in dictating the photophysical and magnetic behavior of its complexes. The non-coordinating nature of the perchlorate (B79767) anion makes terbium(3+) perchlorate an ideal starting material for synthesizing a wide array of coordination complexes. wikipedia.org Research in this area is centered on the rational design of organic ligands that can effectively sensitize Tb(III) luminescence and mediate magnetic interactions.

A key strategy involves the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the Tb(III) ion, resulting in the ion's characteristic green emission. nih.gov The design of these antenna ligands is crucial. For instance, ligands like β-diketonates, heterocyclic compounds, and aromatic carboxylic acids are extensively studied. researchgate.netresearchgate.net The development of a novel ternary complex using bis(benzylsulfinyl)methane (B15476143) and 2,2'-dipyridyl with terbium(III) perchlorate demonstrated a significant enhancement in fluorescence intensity—9.36 times that of the binary complex—showcasing the synergistic effect of multiple ligands. nih.gov Similarly, octadentate, macrotricyclic ligands based on 2-hydroxyisophthalamide (B14833043) (IAM) have been shown to form highly stable Tb(III) complexes with exceptional quantum yields (≥ 50%) and long luminescence lifetimes (≥ 2.45 ms), setting a new standard for luminescent labels. nih.gov

Table 1: Examples of Ligand Architectures and Their Effect on Terbium(III) Properties

Ligand Type Example Ligand(s) Resulting Property Research Finding Citation(s)
Macrotricyclic 2-Hydroxyisophthalamide (IAM) based cages Enhanced Luminescence Achieved quantum yields ≥ 50% and lifetimes ≥ 2.45 ms (B15284909) in aqueous solutions. nih.gov
Mixed Ligand System Bis(benzylsulfinyl)methane and 2,2'-dipyridyl Enhanced Luminescence Ternary complex showed a 9.36-fold increase in emission intensity compared to the binary complex. nih.gov
Carboxylic Acid 2-Hydroxy-3-methoxybenzoic acid Single-Molecule Magnetism Formation of dinuclear and 1D chain complexes exhibiting slow magnetic relaxation. acs.org
Radical Ligand Nitronyl Nitroxide (NIT2Py) with β-diketonates Single-Molecule Magnetism The complex exhibited slow relaxation of magnetization at low temperatures. researchgate.net
Polyether Macrocycle Chiral amide-based bis-pyridine macrocycles Circularly Polarized Luminescence The complex displayed strong metal-centered circularly polarized luminescence with a high dissymmetry factor. rsc.org

Integration of this compound into Multi-Functional Hybrid Composites

A significant frontier in materials science is the incorporation of functional molecules like terbium complexes into larger, multi-component systems to create hybrid materials with synergistic or entirely new properties. This compound serves as an excellent building block for such composites, including Metal-Organic Frameworks (MOFs), polymers, and silica-based hybrids. nih.govmdpi.comresearchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Terbium-based MOFs are of particular interest for applications in gas adsorption, sensing, and luminescence. mdpi.com For example, MOFs synthesized using terbium ions and azobenzene-4,4'-dicarboxylic acid have been shown to be three-dimensional networks that display intense photoluminescence. mdpi.com The combination of porosity and the specific properties of the Tb(III) ion can lead to materials that act as selective sensors or catalysts.

Polymer-based hybrid materials offer another avenue for exploiting the properties of terbium complexes. Doping polyurethane (TPU) films with terbium(III) species has been shown to create materials with homogeneous distributions of the luminescent centers. researchgate.net These films exhibit green emission, and when a terbium(III) complex (as opposed to a simple salt) is used, the luminescence is more intense due to the antenna effect. researchgate.net Such materials could find applications in flexible displays and optical sensors.

Silica-based organic-inorganic hybrids prepared via sol-gel processes represent another promising class of materials. nih.gov By functionalizing ligands with siloxy groups, terbium complexes can be covalently anchored to a silica (B1680970) backbone. This approach not only provides robust materials but also ensures a uniform distribution of the emissive centers, leading to strong green emission upon UV excitation due to efficient ligand-to-metal energy transfer. nih.gov

Advanced Computational Design and High-Throughput Screening of New Terbium(III) Perchlorate Systems

The traditional, trial-and-error approach to discovering new materials is time-consuming and inefficient. The future of designing novel terbium(III) perchlorate-based systems lies in the synergy between advanced computational methods and high-throughput screening (HTS) techniques. rsc.orgresearchgate.netadvanceaec.nettuwien.ac.at

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of yet-to-be-synthesized terbium complexes. nih.gov These methods can be used to calculate the stability constants of complexes, predict their geometries, and understand the electronic structure that governs their photophysical and magnetic properties. nih.gov For example, DFT has been used to predict the stability constants for terbium(III) complexes with dipicolinic acid and its derivatives, which is crucial for developing sensors for bacterial endospores. nih.gov This predictive power allows researchers to screen vast libraries of potential ligands in silico, identifying the most promising candidates for synthesis and experimental validation. advanceaec.nettuwien.ac.atbath.ac.ukimgix.net

Complementing computational design, high-throughput screening provides a rapid experimental platform to evaluate the properties of many different compounds simultaneously. rsc.orgresearchgate.net For instance, microtiter plates can be used to screen new terbium complexes for their ability to act as luminescent sensors. researchgate.net A high-throughput sensor based on a terbium(III) complex embedded in a cellulose (B213188) acetate (B1210297) membrane was developed for the detection of anthracene (B1667546) in seawater, demonstrating the power of this approach for environmental monitoring. researchgate.net The combination of HTS with responsive luminescent lanthanide probes is a powerful tool for biochemical analyses, including screening drug candidates that bind to G-protein coupled receptors. rsc.org

Exploration of Ultrafast Dynamics and Energy Transfer in Terbium(III) Perchlorate Complexes

The efficiency of a terbium-based luminescent material is critically dependent on the intricate dynamics of energy transfer from the sensitizing ligand to the metal ion. Understanding these processes, which occur on ultrafast timescales (femtoseconds to picoseconds), is essential for designing more efficient materials. rsc.org

Upon photoexcitation, the ligand is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. It is from this triplet state that energy is transferred to the resonant energy levels of the Tb(III) ion. acs.org The efficiency of this transfer is highly dependent on the energy gap between the ligand's triplet state and the terbium's accepting level. Ab initio computational studies on dinuclear lanthanide complexes have provided detailed insights into these energy transfer pathways, showing how the presence of a second lanthanide ion, such as europium(III), can influence the emission properties of the terbium(III) complex. acs.org In such systems, Tb(III) can act as a "bridge," absorbing energy from the ligands and transferring it to the Eu(III) ion. acs.org

Experimental techniques like femtosecond pump-probe spectroscopy are being used to directly observe these ultrafast dynamics in real-time. rsc.org These studies can reveal the rates of energy transfer, intersystem crossing, and any competing non-radiative decay pathways that quench the luminescence. By understanding these fundamental processes, researchers can rationally design ligand architectures that optimize the energy transfer cascade, minimize quenching, and ultimately lead to brighter and more efficient luminescent materials. scispace.comnih.gov

Table 2: Key Parameters in Terbium(III) Energy Transfer

Process Description Timescale Importance Citation(s)
Ligand Excitation Absorption of a photon by the organic ligand (antenna). Femtoseconds Initiates the energy transfer cascade. acs.org
Intersystem Crossing (ISC) Transition from the ligand's excited singlet state to a triplet state. Picoseconds to Nanoseconds The triplet state is the primary energy donor to the Tb(III) ion. acs.org
Ligand-to-Metal Energy Transfer Non-radiative transfer of energy from the ligand's triplet state to the Tb(III) ion's excited f-levels. Nanoseconds The key step for sensitizing Tb(III) luminescence. nih.govacs.org
Tb(III) Emission Radiative decay from the excited ⁵D₄ state of Tb(III) to the ⁷Fⱼ ground state manifold, producing characteristic green light. Milliseconds The long lifetime is advantageous for time-resolved applications. nih.govnih.gov

In Situ and Operando Spectroscopic Characterization Techniques for Reaction Monitoring

To fully understand the formation and function of this compound-based materials, it is crucial to study them under real-world conditions. In situ and operando spectroscopy are powerful methodologies that allow researchers to monitor chemical reactions and material properties as they happen. chimia.chyoutube.com Operando spectroscopy is particularly powerful as it combines the characterization of the material's structure with simultaneous measurement of its performance, for instance, in a catalytic reaction. chimia.ch

For the synthesis of terbium complexes and composites, techniques like UV-Vis and fluorescence spectroscopy can be used in situ to monitor the coordination of ligands to the terbium(III) ion and the evolution of the material's photophysical properties during the reaction. This provides valuable kinetic and mechanistic information that is lost in traditional pre- and post-synthesis characterization.

In the context of functional materials, such as terbium-based catalysts or sensors, operando techniques are invaluable. For example, if a terbium-containing MOF is used as a catalyst, operando infrared or Raman spectroscopy could be used to observe the interaction of reactants with the active sites in real-time, while simultaneously measuring the reaction products via mass spectrometry or gas chromatography. chimia.ch This approach helps to establish a direct correlation between the structural state of the catalyst and its activity and selectivity. youtube.com The application of these advanced characterization methods will be critical in elucidating reaction mechanisms and guiding the rational design of the next generation of terbium-based functional materials.

Q & A

Q. What are the optimal synthetic routes for preparing terbium(3+) perchlorate hexahydrate, and what precautions are necessary to ensure purity?

this compound hexahydrate (CAS 14014-09-6) is typically synthesized by reacting terbium oxide (Tb₂O₃) with concentrated perchloric acid under controlled conditions. Key steps include:

  • Stoichiometric dissolution : Ensuring a 1:3 molar ratio of Tb³⁺ to ClO₄⁻ in an inert atmosphere to avoid hydrolysis or oxidation .
  • Crystallization : Slow evaporation at 40°C yields hygroscopic white crystals. Storage in desiccators with anhydrous CaCl₂ is critical to prevent hydration state changes .
  • Purity verification : Elemental analysis (e.g., Tb³⁺ content via EDTA titration) and IR spectroscopy (to confirm absence of nitrate or chloride impurities) are recommended .

Q. How can this compound be characterized spectroscopically, and what key spectral features distinguish it from other rare-earth perchlorates?

  • UV-Vis absorption : Intense absorption at 219.8 nm (ε = 320 L·mol⁻¹·cm⁻¹) is specific to Tb³⁺ in perchlorate matrices. Deviations from Beer’s law at 263–265 nm indicate ligand field effects .
  • Fluorescence spectroscopy : Emission bands at 487 nm (minor) and 540–550 nm (major, attributed to ⁵D₄ → ⁷F₅ transitions) require excitation at 240–380 nm. Coordination with ligands like 1,10-phenanthroline enhances intensity via antenna effects .

Advanced Research Questions

Q. How do hydration states of this compound influence its photophysical properties, and how can these effects be experimentally controlled?

Hydration states (e.g., hexahydrate vs. anhydrous) alter crystal field splitting and luminescence efficiency:

  • Hydrated form : Hexahydrate (Tb(ClO₄)₃·6H₂O) exhibits reduced quantum yield due to water’s vibrational quenching. Dehydration at 40°C under vacuum increases emission intensity but risks partial decomposition .
  • Experimental control : Use anhydrous solvents (e.g., DMSO) and argon gloveboxes to maintain hydration stability during fluorescence studies .

Q. What analytical challenges arise when quantifying trace this compound in environmental or biological matrices, and how can they be resolved?

  • Interference issues : Co-eluting anions (e.g., nitrate, sulfate) in ion chromatography (IC) can mask perchlorate peaks. Use IC-electrospray tandem mass spectrometry (IC-ESI-MS/MS) with selective MRM transitions (e.g., m/z 99 → 83 for ClO₄⁻) to improve specificity .
  • Sample preparation : Solid-phase extraction (SPE) with quaternary ammonium resins preconcentrates Tb³⁺ while removing competing ions like Ca²⁺ or Fe³⁺ .

Q. How do ligand coordination dynamics (e.g., with sulfoxides or amino acids) modulate this compound’s luminescence, and what mechanistic insights exist?

  • Ligand effects : Phenylcarboxymethyl sulfoxide (PCMSO) increases Tb³⁺ emission via energy transfer from ligand triplet states to Tb³⁺ ⁵D₄ levels. Stability constants (log β ≈ 8.2) suggest 1:3 (Tb:ligand) stoichiometry .
  • Kinetic studies : Time-resolved fluorescence reveals microsecond-scale decay lifetimes (τ ≈ 1.2 ms) in coordinated systems, indicating shielded Tb³⁺ centers with reduced non-radiative losses .

Data Contradictions and Resolution

Q. Discrepancies in reported molar extinction coefficients for this compound: How should researchers validate absorption data?

  • Source variability : Early studies report ε = 320 L·mol⁻¹·cm⁻¹ at 219.8 nm , but later work notes batch-dependent deviations (±15%) due to hydration or impurity variations.
  • Validation protocol : Cross-check with ICP-OES for Tb³⁺ concentration and use internal standards (e.g., Eu³⁺) during UV-Vis measurements to normalize results .

Q. Conflicting spectral data for hydrated vs. anhydrous terbium perchlorate: What factors contribute to this?

  • Hydration-induced shifts : IR spectra of hydrated forms show O-H stretches (3400 cm⁻¹) and H-O-H bending (1600 cm⁻¹), absent in anhydrous samples. Raman spectra further distinguish ClO₄⁻ symmetry changes (e.g., ν₁ mode at 935 cm⁻¹) .
  • Resolution : Pre-analyze samples via thermogravimetry (TGA) to confirm hydration levels before spectral interpretation .

Methodological Tables

Q. Table 1: Key Spectral Parameters for this compound

PropertyHydrated FormAnhydrous FormMethodReference
UV-Vis λ_max (nm)219.8219.8UV-Vis
Fluorescence λ_em (nm)487, 540–550540–550 (enhanced)Fluorimetry
IR ν(ClO₄⁻) (cm⁻¹)935 (symmetric stretch)940 (broadened)FT-IR
Hydration StabilityUp to 40°CDecomposes above 120°CTGA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.